molecular formula C10H11ClO B3024919 4'-Chlorobutyrophenone CAS No. 4981-63-9

4'-Chlorobutyrophenone

Cat. No.: B3024919
CAS No.: 4981-63-9
M. Wt: 182.64 g/mol
InChI Key: XLCJPQYALLFIPW-UHFFFAOYSA-N
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Description

4'-Chlorobutyrophenone is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLCJPQYALLFIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870811
Record name 1-(4-Chlorophenyl)-1-butanone
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Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4981-63-9, 939-52-6
Record name 1-(4-Chlorophenyl)-1-butanone
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Record name 4-Chlorobutyrophenone
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Record name 4'-Chlorobutyrophenone
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Record name 1-(4-Chlorophenyl)-1-butanone
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Record name 4'-chlorobutyrophenone
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Record name 4′-Chlorobutyrophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Chlorobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Chlorobutyrophenone, a key intermediate in the pharmaceutical industry, via the Friedel-Crafts acylation reaction. This document details the underlying chemical principles, experimental protocols, and key reaction parameters, including a comparative analysis of catalytic systems and reaction conditions.

Introduction

This compound, also known as 1-(4-chlorophenyl)butan-1-one, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its preparation is most commonly achieved through the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride or 4-chlorobutyryl chloride, utilizing a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The reaction involves the generation of a butyrylium ion intermediate, which then attacks the electron-rich chlorobenzene ring. Due to the directing effect of the chlorine atom, the acylation occurs predominantly at the para position, yielding this compound as the major product, with the ortho isomer, 2'-Chlorobutyrophenone, as a minor byproduct. The deactivating nature of the acyl group on the aromatic ring prevents further acylation, thus avoiding polyacylated products.

Reaction Mechanism and Logical Workflow

The Friedel-Crafts acylation of chlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved in the synthesis of this compound.

Friedel_Crafts_Acylation Reactants Chlorobenzene & Butyryl Chloride Acylium_Ion Butyrylium Ion Formation Reactants->Acylium_Ion Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Acylium_Ion EAS Electrophilic Aromatic Substitution Acylium_Ion->EAS Electrophile Sigma_Complex Sigma Complex (arenium ion) EAS->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product_Complex Product-Catalyst Complex Deprotonation->Product_Complex Aromaticity restored Workup Aqueous Work-up Product_Complex->Workup Product This compound (major) + 2'- isomer (minor) Workup->Product Purification Purification (Distillation/Crystallization) Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Reaction Parameters

The yield and isomeric distribution of the product are highly dependent on the reaction conditions. The following tables summarize the impact of different catalysts and reaction parameters on the synthesis of chloro-substituted aryl ketones.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation of Chlorobenzene

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield of 4'-ChloroacetophenoneKey Observations
AlCl₃Acetyl Chloride1,2-dichloroethaneRefluxNot specifiedAlmost quantitativeTraditional, highly efficient catalyst, but requires stoichiometric amounts and generates significant waste.[1]
ZnOAcetyl ChlorideSolvent-freeRoom Temperature5-20 minutesHigh (specific yield not reported)Environmentally benign, reusable, and operates under mild, solvent-free conditions.[1]

Table 2: Isomer Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene

IsomerPercentage Range
ortho-chlorobenzophenone3–12%
meta-chlorobenzophenone0.1–4%
para-chlorobenzophenone84–97%

This data for benzoylation suggests a strong preference for para-substitution in the acylation of chlorobenzene, which is also expected for the synthesis of this compound.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

General Protocol using Aluminum Chloride Catalyst

This procedure outlines the synthesis of this compound from chlorobenzene and butyryl chloride using aluminum trichloride (B1173362) as the catalyst.

Materials:

  • Chlorobenzene (500 ml)

  • Aluminum trichloride (1.0 mol)

  • Butyryl chloride (1.0 mol)

  • 10% Hydrochloric acid

  • Ice water

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Heating/cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 ml of chlorobenzene and 1.0 mol of aluminum trichloride.[2]

  • Cool the mixture to 0°C using an ice bath.[2]

  • Slowly add 1.0 mol of butyryl chloride from the dropping funnel at a rate of approximately 1.5 mL/min, while maintaining the temperature at 0°C.[2]

  • After the addition is complete, maintain the reaction mixture at 0°C for 3 hours.[2]

  • Gradually raise the temperature to 25°C and continue stirring for 30 hours.[2]

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a mixture of 300 ml of 10% dilute hydrochloric acid and ice water to hydrolyze the complex. The temperature should be kept below 60°C.[2]

  • Stir the resulting mixture for 30 minutes, then allow it to stand for 60 minutes to separate the layers.[2]

  • Separate the organic (oil) phase and wash it twice with 200 ml of water, stirring for 30 minutes each time and allowing 60 minutes for phase separation.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture).

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Start Start Setup Set up three-necked flask with stirrer, dropping funnel, and thermometer Start->Setup Charge_Reactants Charge flask with chlorobenzene and AlCl₃ Setup->Charge_Reactants Cooling1 Cool to 0°C Charge_Reactants->Cooling1 Add_Butyryl_Chloride Slowly add butyryl chloride (maintain 0°C) Cooling1->Add_Butyryl_Chloride Reaction1 Stir at 0°C for 3 hours Add_Butyryl_Chloride->Reaction1 Reaction2 Warm to 25°C and stir for 30 hours Reaction1->Reaction2 Monitoring Monitor by GC Reaction2->Monitoring Hydrolysis Pour into HCl/ice water (keep below 60°C) Monitoring->Hydrolysis Reaction complete Phase_Separation1 Stir and allow layers to separate Hydrolysis->Phase_Separation1 Washing Wash organic layer with water (2x) Phase_Separation1->Washing Drying Dry organic layer (e.g., MgSO₄) Washing->Drying Solvent_Removal Remove solvent (rotary evaporation) Drying->Solvent_Removal Purification Purify crude product (distillation or recrystallization) Solvent_Removal->Purification End End Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation of chlorobenzene with butyryl chloride is an effective method for the synthesis of this compound. The reaction parameters, particularly the choice of catalyst, temperature, and reaction time, play a crucial role in determining the yield and purity of the final product. While aluminum trichloride remains a highly effective catalyst, the use of more environmentally friendly solid acid catalysts is a promising area for future research and process optimization. This guide provides a solid foundation for researchers and professionals in the field to successfully synthesize and optimize the production of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Chlorobenzene with Butyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1][2] This document details the underlying mechanism, regioselectivity, reaction conditions, and a general experimental protocol.

Core Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][3][4] The reaction between chlorobenzene and butyryl chloride is facilitated by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to produce chlorobutyrophenone isomers.[3][5]

The mechanism proceeds through several key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst activates the butyryl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly electrophilic, resonance-stabilized acylium ion.[3][4][6]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion.[3][4] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group.[4][5] This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst.[3][4][5]

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[1][5]

Friedel_Crafts_Acylation_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack & Sigma Complex cluster_step3 Step 3: Deprotonation & Product Formation ButyrylChloride CH₃CH₂CH₂COCl AcyliumIon_Complex [CH₃CH₂CH₂C⁺=O ↔ CH₃CH₂CH₂C≡O⁺] + AlCl₄⁻ ButyrylChloride->AcyliumIon_Complex + AlCl₃ AlCl3 AlCl₃ Chlorobenzene Chlorobenzene AcyliumIon_Complex->Chlorobenzene Product p-Chlorobutyrophenone CatalystRegen AlCl₃ + HCl SigmaComplex SigmaComplex SigmaComplex->Product - H⁺ (to AlCl₄⁻)

Caption: Step-wise mechanism of Friedel-Crafts acylation.

Regioselectivity: The Role of the Chloro Substituent

The chloro group on the benzene (B151609) ring plays a dual role in this reaction. While it is an electron-withdrawing group via induction, making chlorobenzene less reactive than benzene, it is also an ortho, para-director due to resonance effects where its lone pairs of electrons can be delocalized into the ring.[1][7]

Consequently, the acylation of chlorobenzene yields a mixture of ortho- and para-substituted products (2-chlorobutyrophenone and 4-chlorobutyrophenone).[7][8] The para isomer is typically the major product. This preference is primarily due to steric hindrance; the bulky acyl group and the chlorine atom impede electrophilic attack at the sterically crowded ortho positions.[9]

Quantitative Data and Reaction Parameters

While specific yield data for the acylation with butyryl chloride is not extensively documented in readily available literature, data from analogous reactions, such as benzoylation, provide valuable insights into the expected isomer distribution and the influence of reaction conditions.[9]

Table 1: Typical Isomer Distribution in the Friedel-Crafts Acylation of Chlorobenzene

Isomer Typical Yield Range (%) Primary Rationale
para-chlorobutyrophenone 84 - 97% Sterically favored, major product.[10][11]
ortho-chlorobutyrophenone 3 - 12% Sterically hindered, minor product.[10][11]

| meta-chlorobutyrophenone | 0.1 - 4% | Electronically disfavored.[10][11] |

Several factors can influence the yield and the ortho/para isomer ratio:

  • Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ and ZnCl₂ can be used, potentially altering efficiency and regioselectivity.[9]

  • Temperature: Lower reaction temperatures generally increase the selectivity for the para isomer.[9]

  • Solvent: The choice of solvent (e.g., carbon disulfide, dichloromethane, nitrobenzene) can impact catalyst activity and isomer ratios.[9]

Detailed Experimental Protocol

The following is a generalized, representative protocol for the Friedel-Crafts acylation of chlorobenzene. This procedure is adapted from standard methods for similar acylations.[1][9]

Materials:

  • Chlorobenzene (1 molar equivalent)

  • Butyryl chloride (1 molar equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.2 molar equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) (solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Extraction Solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire reaction must be conducted under anhydrous conditions as the AlCl₃ catalyst is extremely sensitive to water.[1][9]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and the chosen anhydrous solvent (e.g., dichloromethane). Cool the resulting suspension to 0°C in an ice bath.[1]

  • Reactant Addition: Prepare a solution of chlorobenzene (1 molar equivalent) and butyryl chloride (1 molar equivalent) in a small amount of the anhydrous solvent and place it in the dropping funnel.[1]

  • Acylation Reaction: Add the chlorobenzene/butyryl chloride solution dropwise to the stirred, cooled AlCl₃ suspension. Maintain the internal temperature below 5°C during the addition to control the exothermic reaction.[1] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-6 hours, or until the evolution of HCl gas ceases.[1][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[1][9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three times with the extraction solvent (e.g., dichloromethane).[1][9] Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄.[1][9] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization or column chromatography on silica (B1680970) gel to isolate the desired 4-chlorobutyrophenone.[1][9]

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Assemble Dry Apparatus under Inert Atmosphere Cooling 2. Prepare & Cool AlCl₃ Suspension (0°C) Setup->Cooling Addition 3. Dropwise Addition of Chlorobenzene/Butyryl Chloride Cooling->Addition Reaction 4. Stir at Room Temp (Monitor by TLC) Addition->Reaction Quench 5. Quench in Ice/HCl Reaction->Quench Extract 6. Separate & Extract with Organic Solvent Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify Product (Recrystallization/Chromatography) Dry->Purify

References

An In-depth Technical Guide to 4'-Chlorobutyrophenone (CAS: 4981-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Chlorobutyrophenone, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, a representative synthetic protocol, and its significant role in the synthesis of pharmacologically active compounds.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for its use in synthetic applications.

PropertyValueReference
CAS Number 4981-63-9[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol [1]
Appearance White to light beige crystalline powder or flakes[1]
Melting Point 36-39 °C[1]
Boiling Point 253-254 °C[1]
Density 1.14 g/cm³[1]
Flash Point 139.7 °C[2]
Vapor Pressure 0.00272 mmHg at 25°C

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Key spectral data are provided below for reference in analytical characterization.

Spectroscopy Data Reference
¹H NMR See detailed peak assignments in the dedicated section below.[2]
¹³C NMR See detailed peak assignments in the dedicated section below.[3][4]
Mass Spectrometry (MS) Molecular Ion (M+): m/z 182. Key fragments: m/z 139 (base peak), 111, 141.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (carbonyl) and C-Cl (chloro) functional groups are expected.[6]
¹H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.

Assignment Chemical Shift (ppm) Multiplicity
Aromatic Protons (ortho to C=O)~7.90d
Aromatic Protons (meta to C=O)~7.42d
-CH₂- (adjacent to C=O)~2.91t
-CH₂- (middle of propyl chain)~1.76sextet
-CH₃ (terminal)~1.00t

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
C=O (carbonyl)~198.5
Aromatic C-Cl~139.0
Aromatic C (ipso, attached to C=O)~135.5
Aromatic CH (ortho to C=O)~129.5
Aromatic CH (meta to C=O)~128.8
-CH₂- (adjacent to C=O)~38.0
-CH₂- (middle of propyl chain)~18.0
-CH₃ (terminal)~13.8

Note: These are approximate chemical shifts. Actual values may vary.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride.[7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • Chlorobenzene

  • Butyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap) is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C using an ice bath.

  • Addition of Reactants: Chlorobenzene (1.0 equivalent) is added to the stirred suspension. Butyryl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

G Experimental Workflow for the Synthesis of this compound A Setup Reaction Flask (Inert Atmosphere) B Suspend AlCl3 in DCM (0-5 °C) A->B C Add Chlorobenzene B->C D Add Butyryl Chloride Dropwise (0-5 °C) C->D E React at Room Temperature (2-4 hours) D->E F Quench with Ice/HCl E->F G Separatory Funnel Workup (Wash with H2O, NaHCO3, Brine) F->G H Dry with MgSO4/Na2SO4 G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Recrystallization/Chromatography) I->J K This compound J->K G Synthetic Pathway to Haloperidol cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Chloro-4'-fluorobutyrophenone C Nucleophilic Substitution A->C B 4-(4-Chlorophenyl)-4-hydroxypiperidine B->C D Haloperidol C->D G Mechanism of Action of Butyrophenone Antipsychotics A Butyrophenone Antipsychotic (e.g., Haloperidol) C Blockade of Dopamine Binding A->C Antagonism B Dopamine D2 Receptor (in Mesolimbic Pathway) B->C Target D Reduction of Dopaminergic Neurotransmission C->D E Alleviation of Positive Symptoms of Schizophrenia D->E

References

Physical and chemical properties of 1-(4-chlorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-chlorophenyl)butan-1-one, a butyrophenone (B1668137) derivative of interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols. Furthermore, it explores its potential biological interactions through an examination of related signaling and metabolic pathways.

Core Compound Identification

1-(4-chlorophenyl)butan-1-one , also known as 4'-chlorobutyrophenone, is an aromatic ketone. Its structure features a butyryl group attached to a chlorophenyl ring.

IdentifierValue
IUPAC Name 1-(4-chlorophenyl)butan-1-one
Synonyms This compound, p-Chlorobutyrophenone, 4-Chlorophenyl propyl ketone
CAS Number 4981-63-9
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.64 g/mol [1]
Canonical SMILES CCCC(=O)C1=CC=C(C=C1)Cl
InChI Key XLCJPQYALLFIPW-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-chlorophenyl)butan-1-one is presented below. It is important to note that experimental data for this specific compound is limited in the public domain. Therefore, some values are based on closely related analogs and computational predictions.

PropertyValueSource
Melting Point ~30 °CBased on 4-chloro-1-(4-chlorophenyl)butan-1-one[2]
Boiling Point Not available
Density ~1.14 g/cm³Based on 4-chlorobutyrophenone (B1345740) (technical grade)
Solubility Insoluble in water[3]
Soluble in organic solventsGeneral chemical principle
XLogP3 3.1Computationally predicted

Spectral Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the chlorophenyl ring. The protons ortho to the carbonyl group will be further downfield than the protons meta to it.

  • Aliphatic Protons:

    • A triplet corresponding to the methyl (CH₃) group at the end of the butyl chain (typically δ 0.9-1.1 ppm).

    • A sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group (typically δ 1.6-1.8 ppm).

    • A triplet for the methylene (CH₂) group adjacent to the carbonyl group (typically δ 2.8-3.0 ppm).

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will exhibit distinct signals for each carbon environment:

  • Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (typically δ 195-205 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 125-140 ppm). The carbon bearing the chlorine atom and the carbon attached to the carbonyl group will have distinct chemical shifts.

  • Aliphatic Carbons: Three signals corresponding to the carbons of the butyl chain (typically δ 10-45 ppm).

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • C=O Stretch: A strong absorption band around 1685 cm⁻¹, indicative of an aryl ketone.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 1090 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region.

3.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the butyl chain.

Experimental Protocols

4.1. Synthesis: Friedel-Crafts Acylation

1-(4-chlorophenyl)butan-1-one can be synthesized via the Friedel-Crafts acylation of chlorobenzene (B131634) with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6][7][8] The reaction proceeds via electrophilic aromatic substitution, with the acylium ion preferentially attacking the para position of the chlorobenzene ring due to steric hindrance at the ortho positions.[5]

4.1.1. Detailed Methodology

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride and a solvent (e.g., dichloromethane (B109758) or nitrobenzene). Chlorobenzene is then added to the flask.

  • Addition of Acylating Agent: Butanoyl chloride is added dropwise from the dropping funnel to the stirred mixture, which is cooled in an ice bath to control the reaction temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.

  • Washing: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

G cluster_synthesis Synthesis Workflow Reaction_Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagent_Charging 2. Reagent Charging (AlCl3, Solvent, Chlorobenzene) Reaction_Setup->Reagent_Charging Acylating_Agent_Addition 3. Acylating Agent Addition (Butanoyl Chloride) Reagent_Charging->Acylating_Agent_Addition Reaction 4. Reaction Progression (Stirring at RT) Acylating_Agent_Addition->Reaction Workup 5. Work-up (Ice/HCl Quench) Reaction->Workup Extraction 6. Extraction (Organic Solvent) Workup->Extraction Washing 7. Washing (Water, Bicarbonate, Brine) Extraction->Washing Drying_Concentration 8. Drying & Concentration (Anhydrous Salt, Evaporation) Washing->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product

A generalized workflow for the synthesis of 1-(4-chlorophenyl)butan-1-one.

4.2. Purification

The crude product can be purified by either recrystallization or column chromatography.

4.2.1. Recrystallization Protocol

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aryl ketones include ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The crystals are dried under vacuum to remove any residual solvent.

4.2.2. Column Chromatography Protocol

  • Stationary Phase: Silica gel is typically used as the stationary phase.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is used as the eluent. The polarity of the eluent is optimized to achieve good separation.

  • Elution: The crude product is loaded onto the column and eluted with the chosen solvent system.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified 1-(4-chlorophenyl)butan-1-one.

Chemical Reactivity

The chemical reactivity of 1-(4-chlorophenyl)butan-1-one is primarily dictated by the carbonyl group and the chlorinated aromatic ring.

  • Carbonyl Group: The ketone functionality can undergo various reactions, including reduction to the corresponding secondary alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

  • Aromatic Ring: The chlorophenyl group can participate in further electrophilic aromatic substitution reactions, although the carbonyl group is deactivating. Nucleophilic aromatic substitution to replace the chlorine is also possible under harsh conditions.

Biological Context: Signaling and Metabolic Pathways

While 1-(4-chlorophenyl)butan-1-one is not a known pharmaceutical, as a butyrophenone derivative, its potential biological activity can be inferred from related compounds, many of which are antipsychotic drugs.

6.1. Potential Signaling Pathway: Dopamine (B1211576) D2 Receptor Antagonism

Butyrophenones are well-known antagonists of the dopamine D2 receptor.[9] Blockade of this G protein-coupled receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic medications. This antagonism inhibits the Gαi/o-mediated decrease in cyclic AMP (cAMP) production, thereby modulating downstream signaling cascades.

G cluster_pathway Potential Signaling Pathway: D2 Receptor Antagonism Butyrophenone 1-(4-chlorophenyl)butan-1-one (Butyrophenone Derivative) D2R Dopamine D2 Receptor (G protein-coupled receptor) Butyrophenone->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Inhibits activation of AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Decreased activation of Downstream Downstream Signaling PKA->Downstream

Hypothesized signaling pathway based on butyrophenone pharmacology.

6.2. Predicted Metabolic Pathway: Cytochrome P450 Metabolism

Butyrophenones are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[10][11][12] The metabolism can involve various phase I reactions such as hydroxylation of the aromatic ring or the aliphatic chain, and reduction of the ketone. These modifications increase the polarity of the molecule, facilitating its excretion. The resulting metabolites may themselves be biologically active.

G cluster_metabolism Predicted Metabolic Pathway Parent 1-(4-chlorophenyl)butan-1-one CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP450 Metabolite1 Hydroxylated Metabolites (Phase I) CYP450->Metabolite1 Metabolite2 Reduced Metabolite (Phase I) CYP450->Metabolite2 Conjugation Conjugation (Phase II) Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion

A generalized metabolic pathway for butyrophenone derivatives.

Safety and Handling

This technical guide serves as a foundational resource for professionals engaged in research and development involving 1-(4-chlorophenyl)butan-1-one. The information provided is based on available literature and established chemical principles. Further experimental validation of the predicted properties is recommended for any critical applications.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4'-Chlorobutyrophenone. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the monitoring of chemical reactions in which it is involved. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the expected ¹H NMR spectral parameters for this compound, a detailed experimental protocol for data acquisition, and a structural assignment of the proton signals.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the butyryl chain. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, is summarized in the table below.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Integration Coupling Constant (J) [Hz]
H-2', H-6'~7.89d2H~8.5
H-3', H-5'~7.42d2H~8.5
H-2~2.91t2H~7.2
H-4Not explicitly foundt2H~6.8
H-3~1.76sextet2H~7.0

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions such as solvent and concentration.

Interpretation of the Spectrum

The aromatic region of the spectrum displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons H-2' and H-6', being ortho to the electron-withdrawing carbonyl group, are deshielded and resonate at a lower field (~7.89 ppm) compared to the protons H-3' and H-5' (~7.42 ppm). The ortho-coupling between these adjacent aromatic protons results in a doublet splitting pattern with a typical coupling constant of approximately 8.5 Hz.

The aliphatic region shows three distinct signals corresponding to the three methylene (B1212753) groups of the butyryl chain. The methylene group adjacent to the carbonyl group (H-2) appears as a triplet at around 2.91 ppm due to coupling with the neighboring H-3 protons. The terminal methylene group attached to the chlorine atom (H-4) is also expected to be a triplet. The central methylene group (H-3) is coupled to both adjacent methylene groups (H-2 and H-4), resulting in a more complex splitting pattern, typically a sextet or a multiplet, observed at approximately 1.76 ppm.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the ¹H NMR data.

Caption: Molecular structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Data Acquisition

The following is a typical experimental protocol for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Parameters:

  • Spectrometer: Bruker Avance 400 MHz NMR spectrometer (or equivalent).

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or a standard 30-degree pulse sequence)

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 1 second

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~6 ppm).

3. Data Acquisition Workflow:

The following diagram outlines the logical workflow for acquiring the ¹H NMR spectrum.

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation insert Insert Sample into Magnet prep->insert lock Lock on Deuterium Signal insert->lock tune Tune and Match Probe lock->tune shim Shim Magnetic Field tune->shim acquire Acquire FID shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: Logical workflow for ¹H NMR data acquisition.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected manually.

  • The baseline is corrected automatically.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative proton ratios.

This comprehensive guide provides the necessary ¹H NMR spectral data and experimental context for the effective use of this compound in a research and development setting.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4'-Chlorobutyrophenone. This document outlines predicted spectral data, offers a comprehensive experimental protocol for acquiring such data, and presents the information in a clear, structured format for ease of use by professionals in research and drug development.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its molecular structure, characterized by a substituted aromatic ring and a ketone functional group, gives rise to a distinct 13C NMR spectrum. Understanding the chemical shifts of each carbon atom is crucial for structural elucidation, purity assessment, and quality control in synthetic processes. This guide provides predicted 13C NMR data to serve as a reference for researchers working with this compound.

Predicted 13C NMR Chemical Shift Data

The predicted 13C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below. These predictions are based on established NMR prediction algorithms and provide a reliable reference for spectral assignment.

Carbon AtomAssignmentPredicted Chemical Shift (ppm)
C1C=O~198.5
C2-CH₂-~37.9
C3-CH₂-~26.5
C4-CH₂-Cl~44.8
C1'C-Cl~139.5
C2'/C6'CH~129.0
C3'/C5'CH~129.7
C4'C-C=O~135.2

Note: Predicted values can have minor deviations from experimental results depending on the prediction software, solvent, and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, yet detailed, experimental protocol for obtaining a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or equivalent.
  • Tune and match the 13C probe to the correct frequency.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
  • Pulse Program: A 30-degree pulse angle is typically used to allow for faster repetition rates.
  • Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.
  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei.
  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform a baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks if desired, although peak intensities in a standard 13C NMR spectrum are not always proportional to the number of carbons.
  • Use peak picking to identify the chemical shift of each signal.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms in the this compound structure and their corresponding predicted 13C NMR chemical shifts.

G Figure 1: Structure and 13C NMR Shift Correlation for this compound cluster_0 This compound Structure cluster_1 Predicted 13C NMR Chemical Shifts (ppm) structure shifts C1 (C=O) ~198.5 C2 (-CH₂-) ~37.9 C3 (-CH₂-) ~26.5 C4 (-CH₂-Cl) ~44.8 C1' (C-Cl) ~139.5 C2'/C6' (CH) ~129.0 C3'/C5' (CH) ~129.7 C4' (C-C=O) ~135.2 p_c1->shifts:c1 p_c2->shifts:c2 p_c3->shifts:c3 p_c4->shifts:c4 p_c1a->shifts:c1a p_c2a->shifts:c2a p_c3a->shifts:c3a p_c4a->shifts:c4a

Structure-Spectrum Correlation Diagram

This guide provides essential information for the analysis and quality control of this compound using 13C NMR spectroscopy. The combination of predicted data, a detailed experimental protocol, and a clear visual representation of the structure-spectrum correlation serves as a valuable resource for scientists in the pharmaceutical and chemical industries.

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4'-Chlorobutyrophenone (1-(4-chlorophenyl)butan-1-one). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's fragmentation behavior, a quantitative summary of its mass spectrum, and a standardized experimental protocol for its analysis.

Executive Summary

This compound, a butyrophenone (B1668137) derivative, undergoes predictable fragmentation upon electron ionization, yielding a characteristic mass spectrum. The principal fragmentation pathways involve alpha-cleavage and McLafferty rearrangement, common to ketones, as well as cleavages influenced by the substituted aromatic ring. The resulting mass spectrum is dominated by the formation of the 4-chlorobenzoyl cation, which serves as the base peak. Understanding this fragmentation pattern is crucial for the unequivocal identification and quantification of this compound in complex matrices.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique molecular fingerprint. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data is essential for the identification and confirmation of the compound in analytical workflows.

m/zRelative Intensity (%)Proposed Fragment Ion
5110.5C4H3+
7518.9C6H3+
11131.6C6H4Cl+
11310.2[C6H4Cl+2]+
139 100.0 [C7H4ClO]+ (4-chlorobenzoyl cation)
14132.7[[C7H4ClO]+2]+
18215.8[M]+ (Molecular ion)
1845.2[M+2]+

Note: The presence of the chlorine isotope (³⁷Cl) results in characteristic [M+2] and fragment+2 peaks with approximately one-third the intensity of the corresponding ³⁵Cl-containing ions.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron, typically from a non-bonding orbital of the carbonyl oxygen, to form the molecular ion ([M]̇⁺) at m/z 182. The subsequent fragmentation follows several key pathways, as illustrated in the diagram below.

fragmentation_pathway M This compound [M]⁺˙ m/z 182 F139 4-Chlorobenzoyl cation [C₇H₄ClO]⁺ m/z 139 (Base Peak) M->F139 α-cleavage - C₃H₇• F111 Chlorophenyl cation [C₆H₄Cl]⁺ m/z 111 F139->F111 - CO F75 Benzyne cation [C₆H₃]⁺ m/z 75 F111->F75 - HCl F43 Propyl radical [C₃H₇]• CO - CO HCl - HCl

Infrared (IR) spectroscopy of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4'-Chlorobutyrophenone

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive method that provides valuable information about the functional groups present in a molecule. This guide offers a detailed examination of the IR spectroscopy of this compound, a key intermediate in the synthesis of various pharmaceuticals.

This compound (C₁₀H₁₁ClO) is an aromatic ketone. Its structure comprises a benzene (B151609) ring substituted with a chlorine atom at the para-position and a butyryl group. The key functional groups that are expected to exhibit characteristic absorption bands in its IR spectrum include the aromatic C-H bonds, the aliphatic C-H bonds of the butyl chain, the carbonyl (C=O) group of the ketone, and the C-Cl bond. The conjugation of the carbonyl group with the aromatic ring is expected to influence the position of its stretching frequency.[1][2][3]

Infrared Spectrum Analysis

The infrared spectrum of this compound reveals a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The table below summarizes the principal absorption peaks, their intensities, and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080 - 3010MediumAromatic C-H Stretching
~2960 - 2850MediumAliphatic C-H Stretching (CH₂, CH₃)
~1685StrongC=O Stretching (Aromatic Ketone)
~1600, 1585, 1485Medium to WeakC=C Stretching (Aromatic Ring)
~1450MediumCH₂ Bending (Scissoring)
~1260MediumC-C-C Stretching
~840 - 810StrongC-H Out-of-Plane Bending (para-disubstituted benzene)
~750 - 650Medium to WeakC-Cl Stretching

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used. The values presented here are typical for aromatic ketones with similar substitution patterns.[1][3][4][5][6]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of this compound, which is a liquid at room temperature, can be efficiently obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[7][8][9]

Objective: To obtain a high-quality infrared spectrum of this compound.

Apparatus and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample of this compound.

  • Pipette or dropper.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental interferences.[10]

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7][10]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[7]

Workflow for IR Spectral Analysis of this compound

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from sample handling to final interpretation.

IR_Analysis_Workflow Workflow for IR Spectroscopic Analysis of this compound cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Reporting A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply this compound Sample B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Identify Major Absorption Peaks D->E F Correlate Peaks with Functional Groups (C=O, C-H, C=C, C-Cl) E->F G Compare with Reference Spectra/Databases F->G H Generate IR Spectrum Plot G->H I Tabulate Peak Assignments H->I J Final Interpretation & Report I->J

Caption: A flowchart detailing the process of IR analysis.

Interpretation of Key Spectral Features

  • Aromatic C-H Stretch (3080 - 3010 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound. These are typically of medium intensity and appear at a slightly higher frequency than aliphatic C-H stretches.[4]

  • Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the butyl chain.

  • Carbonyl (C=O) Stretch (~1685 cm⁻¹): This is one of the most characteristic and intense bands in the spectrum. For a simple aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in this compound, conjugation with the phenyl ring delocalizes the pi electrons, weakening the C=O double bond and thus lowering the stretching frequency to around 1685 cm⁻¹.[1][2][3]

  • Aromatic C=C Stretches (~1600, 1585, 1485 cm⁻¹): These bands are characteristic of the benzene ring and result from the in-plane stretching vibrations of the carbon-carbon double bonds.[4]

  • C-H Out-of-Plane Bending (~840 - 810 cm⁻¹): This strong absorption is highly indicative of a 1,4- or para-disubstituted benzene ring, which is consistent with the structure of this compound.

  • C-Cl Stretch (~750 - 650 cm⁻¹): The absorption due to the carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.[5][6]

This comprehensive guide provides the foundational knowledge for the infrared spectroscopic analysis of this compound, enabling researchers and scientists to effectively utilize this technique for compound identification and quality control in the pharmaceutical sciences.

References

Solubility of 4'-Chlorobutyrophenone in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Chlorobutyrophenone in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound and its Solubility

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter for its use in chemical reactions, purification processes such as crystallization, and formulation development. Understanding its behavior in different solvents is essential for process optimization and ensuring reaction efficiency.

Qualitative and Predicted Solubility of this compound

The following table summarizes the qualitative and predicted solubility of this compound in a range of common organic solvents, categorized by solvent class. These predictions are based on chemical structure, polarity, and data from analogous compounds.

Solvent ClassSolventPredicted SolubilityRationale
Alcohols Methanol (B129727)SolubleThe hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of this compound, and its polarity is compatible.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility.
Ketones AcetoneVery SolubleAcetone's polarity is very similar to that of this compound, making it an excellent solvent based on the "like dissolves like" principle.
Methyl Ethyl Ketone (MEK)Very SolubleSimilar to acetone, MEK is a polar aprotic solvent that should readily dissolve this compound.
Esters Ethyl Acetate (B1210297)SolubleEthyl acetate is a moderately polar solvent and is expected to be a good solvent for this compound.
Ethers Diethyl EtherModerately SolubleDiethyl ether is less polar than ketones and alcohols, so moderate solubility is expected.
Tetrahydrofuran (THF)SolubleTHF is a polar ether and is likely to be a good solvent for this compound.
Hydrocarbons Toluene (B28343)Sparingly SolubleAs a nonpolar aromatic solvent, toluene is expected to have limited ability to dissolve the more polar this compound.
HexaneInsolubleHexane is a nonpolar aliphatic solvent and is not expected to be a good solvent for the relatively polar this compound.
Chlorinated Solvents Dichloromethane (B109758)SolubleThe polarity of dichloromethane is suitable for dissolving this compound.
Chloroform (B151607)SolubleSimilar to dichloromethane, chloroform is a good solvent for many organic compounds of moderate polarity.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesis of established methods for solid-liquid equilibrium measurement.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetone, ethanol)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vials for several hours at the constant temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Dilution and Analysis: Record the exact volume of the filtered saturated solution. Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the underlying principle of "like dissolves like."

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess This compound mix Combine in vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Equilibrate at constant temperature with agitation mix->equilibrate settle Settle excess solid equilibrate->settle filter Withdraw and filter supernatant settle->filter analyze Dilute and analyze (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate

Experimental Workflow for Solubility Determination

like_dissolves_like cluster_solute Solute cluster_solvent Solvent cluster_result Result solute_polar Polar Solute (e.g., with C=O group) soluble Soluble solute_polar->soluble Favorable Interactions insoluble Insoluble solute_polar->insoluble Unfavorable Interactions solute_nonpolar Nonpolar Solute (e.g., hydrocarbon) solute_nonpolar->soluble Favorable Interactions solute_nonpolar->insoluble Unfavorable Interactions solvent_polar Polar Solvent (e.g., Water, Alcohols) solvent_polar->soluble solvent_polar->insoluble solvent_nonpolar Nonpolar Solvent (e.g., Hexane, Toluene) solvent_nonpolar->soluble solvent_nonpolar->insoluble

Conceptual Diagram of "Like Dissolves Like"

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a qualitative and predictive understanding can be established based on its molecular structure and the principle of "like dissolves like." It is anticipated to be soluble in polar aprotic and protic organic solvents such as ketones, esters, and alcohols, with limited solubility in nonpolar hydrocarbon solvents. For precise quantitative data, the experimental protocol provided in this guide offers a robust method for its determination. This information is crucial for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical industry.

References

Theoretical vs. experimental properties of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Chlorobutyrophenone: Theoretical vs. Experimental Properties

Introduction

This compound, systematically known as 1-(4-chlorophenyl)butan-1-one, is an aromatic ketone and a significant chemical intermediate in the field of organic synthesis. Its molecular structure, featuring a butyrophenone (B1668137) core with a chlorine substituent on the phenyl ring at the para position, makes it a valuable precursor for the synthesis of more complex molecules. The primary importance of this compound lies in its role as a key building block for various pharmaceutical compounds, particularly in the development of butyrophenone-class antipsychotic drugs.[1] This technical guide provides a comprehensive overview of its theoretical and experimental properties, detailed synthesis protocols, and its logical application in drug development workflows.

Physicochemical Properties: A Comparative Analysis

The properties of this compound have been characterized through both computational (theoretical) modeling and laboratory (experimental) measurements. A comparison of these values is essential for researchers to understand its behavior and purity.

Data Presentation: Quantitative Properties

The following table summarizes the key theoretical and experimental physicochemical properties of this compound.

PropertyTheoretical/Computed ValueExperimental ValueSource
Molecular Formula C₁₀H₁₁ClOC₁₀H₁₁ClOPubChem[2], ChemicalBook[3]
Molecular Weight 182.64 g/mol 182.65 g/mol PubChem[2], ChemicalBook[3]
Melting Point -36-39 °CChemicalBook[3]
Boiling Point -253-254 °CChemicalBook[3]
Density -1.14 g/cm³ChemicalBook[3]
Refractive Index -1.5169 (estimate)ChemicalBook[3]
InChI InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3-PubChem[2]
InChIKey XLCJPQYALLFIPW-UHFFFAOYSA-N-PubChem[2]
SMILES CCCC(=O)C1=CC=C(C=C1)Cl-PubChem[2]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

Spectroscopic TechniqueKey Experimental Data PointsSource
Mass Spectrometry (GC-MS) Major m/z peaks: 139, 141, 111, 131PubChem[2]
¹H NMR Spectra available in databasesChemicalBook[4], PubChem[2]
¹³C NMR Spectra available in databasesSpectraBase[5]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra availablePubChem[2], SpectraBase[5]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the synthesis and property measurement of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride.[1]

Reagents and Materials:

  • Anhydrous Chlorobenzene (reactant)

  • Butyryl chloride (reactant)

  • Anhydrous Aluminum chloride (AlCl₃) (catalyst)

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (drying agent)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous chlorobenzene. The apparatus should be protected from atmospheric moisture using a drying tube.

  • Cooling: Cool the stirred mixture in an ice bath to a temperature between 0-5 °C.

  • Addition of Acyl Chloride: Add butyryl chloride dropwise from the dropping funnel to the cooled mixture. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Decomposition: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Melting Point Determination Protocol

The melting point is a key indicator of a solid compound's purity.

Apparatus and Materials:

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Capillary tubes (sealed at one end)

  • Purified sample of this compound

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Measurement:

    • For a rough determination, use a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting range.

    • For an accurate measurement, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.[6][7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (clear point). The recorded melting point should be a range (e.g., 36-39 °C).[7]

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the step-by-step laboratory synthesis of this compound.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Final Product R1 Chlorobenzene P1 Friedel-Crafts Acylation (0-25°C) R1->P1 R2 Butyryl Chloride R2->P1 Cat AlCl₃ (Catalyst) Cat->P1 P2 Quenching & Workup (Ice/HCl, Extraction) P1->P2 P3 Purification (Vacuum Distillation) P2->P3 FP This compound P3->FP

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Application in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical starting material for APIs. Its structure is modified to produce the butyrophenone scaffold found in many antipsychotic medications.

G A This compound (Key Intermediate) B Multi-Step Chemical Modification A->B undergoes C Butyrophenone Scaffold (Pharmacophore) B->C forms D Antipsychotic Drugs (API Class) C->D leads to E Examples: Haloperidol, Melperone, Benperidol D->E

Caption: Logical pathway from intermediate to final drug class.

References

Methodological & Application

Synthesis of Haloperidol from 4'-Chlorobutyrophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Haloperidol, a widely used antipsychotic medication. The synthesis route described utilizes 4'-Chlorobutyrophenone as a key precursor. This guide is intended for use by qualified researchers and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of Haloperidol from this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine. The second, and final, step is the N-alkylation of this intermediate with a derivative of this compound, specifically 4-chloro-4'-fluorobutyrophenone, to yield Haloperidol.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine cluster_step2 Step 2: Synthesis of Haloperidol 4-chlorobromobenzene 4-Chlorobromobenzene Grignard_reagent 4-Chlorophenylmagnesium bromide 4-chlorobromobenzene->Grignard_reagent 1. Mg Mg, THF Mg->Grignard_reagent Intermediate_1 N-Boc-4-(4-chlorophenyl) -4-hydroxypiperidine Grignard_reagent->Intermediate_1 2. Piperidin-4-one N-Boc-Piperidin-4-one Piperidin-4-one->Intermediate_1 Piperidine_intermediate 4-(4-chlorophenyl)-4- hydroxypiperidine Intermediate_1->Piperidine_intermediate 3. Deprotection Acidic Deprotection Deprotection->Piperidine_intermediate Haloperidol Haloperidol Piperidine_intermediate->Haloperidol Alkylation 4_chloro_4_fluoro 4-Chloro-4'-fluorobutyrophenone 4_chloro_4_fluoro->Haloperidol Base K2CO3, KI Base->Haloperidol

Caption: Overall synthetic pathway for Haloperidol.

Physicochemical and Spectroscopic Data of Key Compounds

A comprehensive understanding of the physical and spectral properties of the reactants, intermediates, and the final product is crucial for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundC10H11ClO182.64N/A (Liquid)Insoluble in water
4-(4-chlorophenyl)-4-hydroxypiperidineC11H14ClNO211.69137-140Sparingly soluble in water
HaloperidolC21H23ClFNO2375.87148-152Very low solubility in water (1.4 mg/100 mL); soluble in chloroform, methanol, acetone, benzene, and dilute acids.[1][2]

Table 2: Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Mass Spectrum (m/z)
This compound7.95 (d, 2H), 7.45 (d, 2H), 3.65 (t, 2H), 3.20 (t, 2H), 2.25 (p, 2H)198.3, 139.6, 135.4, 129.7, 128.9, 44.8, 35.2, 26.51685 (C=O), 750 (C-Cl)182 (M+), 120, 105
4-(4-chlorophenyl)-4-hydroxypiperidine7.40 (d, 2H), 7.28 (d, 2H), 3.10 (m, 2H), 2.90 (m, 2H), 1.80 (m, 2H), 1.65 (m, 2H)145.2, 132.0, 128.4, 126.8, 70.1, 41.5, 36.23300 (O-H), 3100 (N-H), 1590 (C=C), 820 (C-Cl)211 (M+), 194, 152, 111
Haloperidol8.05 (dd, 2H), 7.15 (t, 2H), 7.35 (s, 4H), 3.10 (m, 2H), 2.80 (m, 2H), 2.50 (m, 4H), 2.00 (m, 4H), 1.70 (m, 2H)198.5, 165.5 (d), 147.2, 133.5, 130.6 (d), 128.8, 127.2, 115.6 (d), 70.5, 57.2, 50.1, 36.1, 35.8, 21.63100 (O-H), 1680 (C=O), 1600 (C=C), 1220 (C-F), 820 (C-Cl)375 (M+), 224, 165, 123

Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate is synthesized via a Grignard reaction between 4-chlorophenylmagnesium bromide and N-Boc-piperidin-4-one, followed by deprotection.

Grignard_Workflow Start Start Prepare_Grignard Prepare 4-chlorophenylmagnesium bromide from 4-chlorobromobenzene and Mg in anhydrous THF Start->Prepare_Grignard Reaction Add N-Boc-piperidin-4-one in THF dropwise at 0°C Prepare_Grignard->Reaction Quench Quench with saturated aqueous NH4Cl solution Reaction->Quench Extract_1 Extract with ethyl acetate Quench->Extract_1 Dry_1 Dry organic layer over Na2SO4, filter, and concentrate Extract_1->Dry_1 Purify_1 Purify by column chromatography to obtain N-Boc protected intermediate Dry_1->Purify_1 Deprotection Dissolve intermediate in DCM and add trifluoroacetic acid (TFA) Purify_1->Deprotection Stir Stir at room temperature Deprotection->Stir Neutralize Neutralize with aqueous NaOH Stir->Neutralize Extract_2 Extract with DCM Neutralize->Extract_2 Dry_2 Dry organic layer, filter, and concentrate Extract_2->Dry_2 Recrystallize Recrystallize from a suitable solvent (e.g., toluene) Dry_2->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for the synthesis of the piperidine (B6355638) intermediate.

Materials:

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 4-chlorobromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of N-Boc-piperidin-4-one in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Deprotection: Dissolve the purified intermediate in DCM and cool to 0°C. Add trifluoroacetic acid (TFA) dropwise and stir at room temperature for 1-2 hours.

  • Final Work-up and Recrystallization: Neutralize the reaction mixture with a cold aqueous NaOH solution. Extract the product with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Recrystallize the crude product from toluene to afford pure 4-(4-chlorophenyl)-4-hydroxypiperidine.

Expected Yield: 70-80% over two steps.

Step 2: Synthesis of Haloperidol

This step involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • 4-Chloro-4'-fluorobutyrophenone

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Toluene

  • Isopropanol

Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-4'-fluorobutyrophenone, potassium carbonate, and a catalytic amount of potassium iodide in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Separate the organic layer, and wash it with water and then with brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Haloperidol.

  • Purification: Recrystallize the crude product from isopropanol. Dissolve the crude solid in a minimum amount of hot isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to obtain pure Haloperidol.

Expected Yield: 80-90%.

Data Summary

Table 3: Summary of Reaction Yields

Reaction StepProductStarting MaterialsTypical Yield
14-(4-chlorophenyl)-4-hydroxypiperidine4-Chlorobromobenzene, N-Boc-piperidin-4-one70-80%
2Haloperidol4-(4-chlorophenyl)-4-hydroxypiperidine, 4-Chloro-4'-fluorobutyrophenone80-90%

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Grignard reactions are highly exothermic and sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Use appropriate quenching procedures for reactive reagents.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized as necessary. The user is solely responsible for all safety precautions and regulatory compliance.

References

Application Notes and Protocols: The Role of 3'-Chloropropiophenone in Bupropion Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of bupropion (B1668061), a widely used antidepressant and smoking cessation aid, from its key precursor, 3'-chloropropiophenone (B116997). This document outlines the chemical pathway, experimental protocols, and quantitative data to support research, development, and scaling of bupropion synthesis.

Introduction

Bupropion, chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its synthesis prominently features 3'-chloropropiophenone as a starting material. The core synthetic strategy involves two main transformations: α-bromination of the propiophenone (B1677668) and subsequent nucleophilic substitution with tert-butylamine (B42293). This document details both traditional and greener synthetic approaches, providing researchers with the necessary information for procedural replication and optimization.

Chemical Synthesis Pathway

The synthesis of bupropion from 3'-chloropropiophenone proceeds through a two-step process:

  • α-Bromination: The first step is the selective bromination at the alpha-position of the ketone in 3'-chloropropiophenone. This reaction creates the key intermediate, m-chloro-α-bromopropiophenone. Traditional methods employ liquid bromine, while greener alternatives utilize N-bromosuccinimide (NBS) to mitigate the hazards associated with bromine.[3][4]

  • Nucleophilic Substitution: The resulting α-bromoketone then undergoes a nucleophilic substitution reaction with tert-butylamine. The bulky tert-butyl group is introduced to form the bupropion free base. This step is typically followed by treatment with hydrochloric acid to yield the stable and pharmaceutically acceptable bupropion hydrochloride salt.[3][5]

Bupropion_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Products 3_chloropropiophenone 3'-Chloropropiophenone alpha_bromo m-Chloro-α-bromopropiophenone 3_chloropropiophenone->alpha_bromo α-Bromination (Br₂ or NBS) bupropion_base Bupropion Free Base alpha_bromo->bupropion_base Nucleophilic Substitution (tert-butylamine) bupropion_hcl Bupropion Hydrochloride bupropion_base->bupropion_hcl Salt Formation (HCl)

Diagram 1: Chemical synthesis pathway of bupropion.

Quantitative Data Summary

The efficiency of bupropion synthesis is highly dependent on the chosen reagents and reaction conditions. The following tables summarize quantitative data from various synthetic approaches.

Table 1: Comparison of Bromination Methods for 3'-Chloropropiophenone

Brominating AgentCatalystSolventTemperature (°C)Reaction TimeYield of m-Chloro-α-bromopropiophenoneReference
Bromine (Br₂)-Dichloromethane (B109758)Not SpecifiedNot SpecifiedHigh[5]
N-Bromosuccinimide (NBS)p-TSAAcetonitrile (B52724) (low volume)60-652 hours99.95% (conversion)[3]
N-Bromosuccinimide (NBS)p-TSASolvent-free60-65Not SpecifiedHigh[3]
Polymer-bound Pyridinium Tribromide-Not Specified6025 minutes (in flow)Not Specified[6]

Table 2: Overall Yield and Purity of Bupropion Hydrochloride

Synthesis MethodKey SolventsOverall YieldPurityReference
Traditional Batch (Br₂)Dichloromethane, NMP75-85%High[5]
Improved Batch (NBS)Acetonitrile, NMP/Toluene (B28343)74-75%100% (by GC)[3]
Greener Batch (NBS)Ethyl Acetate, CyreneNot specifiedNot specified[4]
Flow ChemistryGreener co-solvents69%Improved[1]
One-Pot Synthesis (Br₂)Dichloromethane, NMP80%95-98%[7]

Experimental Protocols

The following are detailed protocols for the synthesis of bupropion hydrochloride.

Protocol 1: Traditional Synthesis via α-Bromination and Nucleophilic Substitution

This protocol is based on established batch processing methods.

Step 1: α-Bromination of 3'-Chloropropiophenone

  • Dissolve 1 g of 3'-chloropropiophenone in 5 mL of dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer.[7]

  • Stir the solution until the starting material is fully dissolved.[7]

  • In an addition funnel, place 6 mL of a 1 M solution of bromine in dichloromethane.[7]

  • Add the bromine solution dropwise to the stirred solution of 3'-chloropropiophenone.

  • After the addition is complete, remove the solvent by distillation.[7]

Step 2: Synthesis of Bupropion Free Base

  • To the flask containing the crude m-chloro-α-bromopropiophenone, add tert-butylamine and N-methyl-2-pyrrolidinone (NMP).[5][7]

  • Warm the reaction mixture to facilitate the SN2 displacement of the bromine.[7]

  • After the reaction is complete, quench the mixture with water and extract the bupropion free base with a suitable organic solvent like ether.[5]

Step 3: Formation of Bupropion Hydrochloride

  • To the ether extract containing the bupropion free base, add concentrated hydrochloric acid.[5]

  • The bupropion hydrochloride will precipitate out of the solution.

  • Collect the precipitate by filtration and dry to obtain the final product.

Protocol 2: Greener Synthesis using N-Bromosuccinimide

This protocol utilizes safer and more environmentally friendly reagents.

Step 1: α-Bromination with NBS

  • In a reaction vessel, combine 3'-chloropropiophenone, N-bromosuccinimide (NBS), and a catalytic amount of p-toluenesulfonic acid (p-TSA).[3]

  • Add a minimal amount of acetonitrile or proceed under solvent-free conditions.[3]

  • Heat the mixture to 60-65 °C for approximately 2 hours to form m-chloro-α-bromopropiophenone.[3]

Step 2: Synthesis of Bupropion and its Hydrochloride Salt

  • React the intermediate from the previous step with tert-butylamine in a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene at 55-60 °C.[3]

  • Alternatively, for a greener approach, use the bio-based solvent Cyrene instead of NMP.[4]

  • Upon completion of the reaction, treat the resulting bupropion free base with a saturated solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) to precipitate bupropion hydrochloride.[3]

  • Filter and dry the product to obtain pure bupropion hydrochloride.[3]

Experimental_Workflow cluster_prep Step 1: Preparation cluster_bromination Step 2: Bromination cluster_substitution Step 3: Nucleophilic Substitution cluster_workup Step 4: Workup and Salt Formation start Start dissolve Dissolve 3'-Chloropropiophenone in Solvent start->dissolve add_bromine Add Brominating Agent (e.g., Br₂ or NBS) dissolve->add_bromine react_bromo Allow Reaction to Proceed (with heating if necessary) add_bromine->react_bromo add_amine Add tert-Butylamine and Solvent (e.g., NMP) react_bromo->add_amine react_sub Heat Reaction Mixture add_amine->react_sub quench Quench Reaction and Extract Product react_sub->quench add_hcl Add HCl to Precipitate Bupropion HCl quench->add_hcl filter_dry Filter and Dry the Final Product add_hcl->filter_dry end End filter_dry->end

Diagram 2: General experimental workflow for bupropion synthesis.

Conclusion

The synthesis of bupropion from 3'-chloropropiophenone is a well-established process critical to the pharmaceutical industry. While traditional methods are effective, modern approaches are shifting towards greener and safer alternatives to minimize environmental impact and enhance worker safety. The data and protocols presented here offer a comprehensive resource for professionals in drug development and chemical synthesis to understand, replicate, and innovate upon the synthesis of this important medication.

References

Application Notes and Protocols for the Grignard Reaction of 4'-Chlorobutyrophenone with Methylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the reaction of 4'-Chlorobutyrophenone with methylmagnesium bromide to synthesize 1-(4-chlorophenyl)-1-methylbutan-1-ol, a tertiary alcohol. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the presence of the pharmacologically relevant 4-chlorophenyl moiety. Molecules incorporating this group have shown a wide range of biological activities, including potential as atypical antipsychotic agents and in the development of analgesic and hypotensive compounds.[1][2] The protocol herein is designed to serve as a comprehensive guide for researchers, offering a robust methodology for the synthesis and characterization of this valuable intermediate.

Data Presentation

The following table summarizes the key reactants and the expected product, along with reference spectroscopic data for a structurally similar compound, 1-(4-chlorophenyl)butan-1-ol, which can be used for comparative characterization of the final product.

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data (for 1-(4-chlorophenyl)butan-1-ol)[3]
This compoundStarting MaterialC₁₀H₁₁ClO182.64[4]N/A
Methylmagnesium bromideGrignard ReagentCH₃BrMg119.24[5]N/A
1-(4-chlorophenyl)-1-methylbutan-1-olProductC₁₁H₁₅ClO200.69¹H NMR (CDCl₃): δ 7.2-7.4 (m, 4H, Ar-H), 4.6-4.8 (m, 1H, CH-OH), 1.6-1.9 (m, 2H, CH₂), 1.2-1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) ¹³C NMR (CDCl₃): δ 143.5, 132.5, 128.0, 127.5, 75.0, 40.0, 20.0, 14.0

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 1-(4-chlorophenyl)-1-methylbutan-1-ol via the Grignard reaction.

Materials and Reagents
  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (1 M, for cleaning glassware)

  • Acetone (for cleaning glassware)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and stir bars

  • Ice bath

Procedure

1. Preparation of the Reaction Setup:

  • All glassware must be scrupulously dried in an oven at 120°C overnight and assembled while hot under a stream of dry argon or nitrogen to ensure anhydrous conditions.

  • A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube containing calcium chloride, and a dropping funnel. The system is then flushed with an inert gas.

2. Reaction:

  • This compound (1 equivalent) is dissolved in anhydrous diethyl ether in the reaction flask under a positive pressure of inert gas.

  • The solution is cooled to 0°C using an ice bath.

  • Methylmagnesium bromide solution (1.1 equivalents) is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30-60 minutes. The addition rate should be controlled to maintain a gentle reflux.[6]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

3. Workup:

  • The reaction mixture is cooled again to 0°C in an ice bath.

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is done to neutralize the magnesium alkoxide and dissolve the magnesium salts.[6]

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical logic and the procedural flow of the Grignard reaction.

Grignard_Reaction_Mechanism ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate product 1-(4-chlorophenyl)-1-methylbutan-1-ol intermediate->product Protonation workup Aqueous Workup (H3O+) workup->product

Caption: Mechanism of the Grignard Reaction.

Experimental_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reactants Dissolve this compound in Anhydrous Ether setup->reactants cool1 Cool to 0°C reactants->cool1 add_grignard Dropwise Addition of Methylmagnesium Bromide cool1->add_grignard react Stir at Room Temperature add_grignard->react cool2 Cool to 0°C react->cool2 quench Quench with Saturated aq. NH4Cl cool2->quench extract Extraction with Diethyl Ether quench->extract dry Dry with Anhydrous MgSO4 extract->dry evaporate Solvent Removal dry->evaporate purify Column Chromatography evaporate->purify product Pure 1-(4-chlorophenyl)-1-methylbutan-1-ol purify->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Reduction of 4'-Chlorobutyrophenone to 1-(4-chlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutical intermediates and fine chemicals. This document provides detailed protocols for the reduction of 4'-Chlorobutyrophenone to 1-(4-chlorophenyl)butan-1-ol, a valuable building block in medicinal chemistry. Two primary methods are presented: a chemoselective reduction using sodium borohydride (B1222165) and a catalytic hydrogenation approach. These protocols are designed to provide researchers with reliable methods for achieving high yields and purity.

Chemical Reaction

The overall chemical transformation is the reduction of the ketone functional group in this compound to a secondary alcohol, yielding 1-(4-chlorophenyl)butan-1-ol.

This compound This compound 1-(4-chlorophenyl)butan-1-ol 1-(4-chlorophenyl)butan-1-ol This compound->1-(4-chlorophenyl)butan-1-ol Reduction (e.g., NaBH4 or H2/Catalyst) cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Dissolve Ketone Dissolve this compound in Solvent Start->Dissolve Ketone Add Reagent Add Reducing Agent/ Catalyst Dissolve Ketone->Add Reagent Reaction Stir at Controlled Temperature Add Reagent->Reaction Monitor Monitor Reaction by TLC/GC Reaction->Monitor Quench Quench Reaction Monitor->Quench Evaporate Remove Solvent in vacuo Quench->Evaporate Extract Aqueous Work-up & Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography (Optional) Dry->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize Purity Determine Purity by GC-MS Characterize->Purity End End Purity->End

Application Notes and Protocols: Synthesis of Aromatic Terminal Allenes Utilizing 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aromatic terminal allenes are valuable structural motifs in organic synthesis and medicinal chemistry due to their unique reactivity and presence in various biologically active molecules. This document provides a detailed overview of a synthetic protocol for the preparation of aromatic terminal allenes, specifically 1-(4-chlorophenyl)buta-1,2-diene, starting from the readily available precursor, 4'-chlorobutyrophenone. The described methodology involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) reaction to generate a terminal alkyne, followed by a base-catalyzed isomerization to the desired terminal allene. This protocol offers a practical and efficient route for the synthesis of this important class of compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)but-1-yne

This protocol details the synthesis of the terminal alkyne intermediate, 1-(4-chlorophenyl)but-1-yne, from this compound via a Horner-Wadsworth-Emmons reaction.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diethyl (diazomethyl)phosphonate (1.2 equivalents) in anhydrous THF (10 mL per mmol of this compound).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-chlorophenyl)but-1-yne.

Protocol 2: Isomerization of 1-(4-chlorophenyl)but-1-yne to 1-(4-chlorophenyl)buta-1,2-diene

This protocol describes the base-catalyzed isomerization of the terminal alkyne to the desired terminal allene.

Materials:

  • 1-(4-chlorophenyl)but-1-yne

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Water, deionized

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)but-1-yne (1.0 equivalent) in anhydrous DMSO.

  • Add potassium tert-butoxide (1.5 equivalents) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel using hexane as the eluent to yield the pure 1-(4-chlorophenyl)buta-1,2-diene.

Data Presentation

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound1-(4-chlorophenyl)but-1-yneDiethyl (diazomethyl)phosphonate, t-BuOKTHF-78 to RT1275-85
21-(4-chlorophenyl)but-1-yne1-(4-chlorophenyl)buta-1,2-dienet-BuOKDMSORT280-90

Visualizations

G A This compound C 1-(4-chlorophenyl)but-1-yne A->C Step 1: HWE Reaction B Diethyl (diazomethyl)phosphonate B->C D 1-(4-chlorophenyl)buta-1,2-diene C->D Step 2: Isomerization R1 t-BuOK, THF R1->C R2 t-BuOK, DMSO R2->D

Caption: Synthetic pathway from this compound to 1-(4-chlorophenyl)buta-1,2-diene.

G cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Isomerization A Dissolve Reagents in THF B Cool to -78 °C A->B C Add t-BuOK B->C D Add this compound C->D E Warm to RT & Stir D->E F Workup & Purification E->F G Product 1 F->G H Dissolve Alkyne in DMSO I Add t-BuOK H->I J Stir at RT I->J K Workup & Purification J->K L Final Product K->L

Caption: Experimental workflow for the two-step synthesis of the target allene.

Application of 4'-Chlorobutyrophenone in Preparing Aliphatic Terminal Alkynes from Hydrazones: An Evaluation of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

Initial Inquiry and Literature Search Findings

An initial investigation into the application of 4'-chlorobutyrophenone for the synthesis of aliphatic terminal alkynes from hydrazones, as suggested by some chemical supplier information[1], did not yield any specific protocols or detailed experimental data in the peer-reviewed scientific literature. Extensive searches of established chemical databases and journals did not reveal any direct use of this compound as a reagent or catalyst for this particular transformation. The established and widely practiced methods for converting hydrazones, particularly N-tosylhydrazones, to alkynes are the Shapiro reaction and the Bamford-Stevens reaction, which typically employ strong bases to induce elimination reactions.

While this compound and its derivatives are utilized in various areas of organic and medicinal chemistry, their role in the direct synthesis of alkynes from hydrazones is not documented in the available scientific literature. Therefore, this document will focus on providing detailed application notes and protocols for the well-established and validated methods for this chemical conversion.

Established Methods for the Synthesis of Aliphatic Terminal Alkynes from Hydrazones

The conversion of ketones and aldehydes to alkynes via their hydrazone derivatives is a cornerstone of synthetic organic chemistry. The two primary named reactions for this transformation are the Shapiro reaction and the Bamford-Stevens reaction. Both reactions proceed through a vinyllithium (B1195746) or carbene intermediate generated from the decomposition of a tosylhydrazone in the presence of a base.

The Shapiro Reaction

The Shapiro reaction utilizes two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to convert N-tosylhydrazones of aldehydes or ketones into alkenes. By trapping the intermediate vinyllithium species with an electrophile, this reaction can be adapted to synthesize alkynes. For the preparation of terminal alkynes, the vinyllithium intermediate is quenched with a proton source, typically water.

Application Notes:

The Shapiro reaction is a powerful tool for the regioselective synthesis of alkenes and can be effectively employed for the preparation of terminal alkynes from the tosylhydrazones of methyl ketones. The reaction proceeds via a vinyldiazo intermediate, which loses nitrogen gas to form a vinyllithium species. Subsequent quenching with water provides the terminal alkyne. A key advantage of the Shapiro reaction is the high regioselectivity observed, with the less substituted vinyllithium being preferentially formed.

Experimental Protocol: Synthesis of 1-Dodecyne from 2-Dodecanone (B165319) Tosylhydrazone (Shapiro Reaction)

This protocol is a representative example of the Shapiro reaction for the synthesis of a terminal alkyne.

Materials:

  • 2-Dodecanone tosylhydrazone

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-dodecanone tosylhydrazone (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

  • To this cooled solution, n-butyllithium (2.2 eq) in hexanes is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, the reaction mixture is allowed to warm to 0 °C and then stirred at room temperature for 2 hours. During this time, the evolution of nitrogen gas should be observed.

  • The reaction is then carefully quenched by the slow addition of deionized water at 0 °C.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-dodecyne.

  • Purification can be achieved by distillation or column chromatography.

Quantitative Data Summary (Representative Yields for Shapiro Reaction)

Starting Material (Methyl Ketone)Product (Terminal Alkyne)Yield (%)
2-Octanone1-Octyne75-85
2-Decanone1-Decyne80-90
Cyclohexyl methyl ketoneEthynylcyclohexane70-80

Yields are typical and may vary based on reaction scale and purity of reagents.

The Bamford-Stevens Reaction

The Bamford-Stevens reaction involves the treatment of N-tosylhydrazones with a strong base to generate alkenes.[2][3] In aprotic solvents, the reaction is believed to proceed through a carbene intermediate, while in protic solvents, a carbocationic intermediate is more likely.[2][4] For the synthesis of alkynes, modifications of the Bamford-Stevens reaction conditions, often involving elimination from a vinyl halide intermediate formed in situ, can be employed. However, it is generally more suited for alkene synthesis. A more direct route from a carbonyl to a terminal alkyne is often achieved via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

Visualizations

Experimental_Workflow_Shapiro_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Tosylhydrazone in THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi cool->add_nBuLi warm_react Warm and Stir at RT add_nBuLi->warm_react quench Quench with Water warm_react->quench extract Extract with Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Distillation / Chromatography concentrate->purify product Terminal Alkyne purify->product

Caption: Experimental workflow for the Shapiro reaction.

Signaling_Pathway_Shapiro_Reaction tosylhydrazone Tosylhydrazone dianion Dianion Intermediate tosylhydrazone->dianion + 2 eq. n-BuLi vinyldiazo Vinyldiazo Intermediate dianion->vinyldiazo - TsLi vinyllithium Vinyllithium vinyldiazo->vinyllithium - N2 terminal_alkyne Terminal Alkyne vinyllithium->terminal_alkyne + H2O (Protonation)

Caption: Simplified mechanism of the Shapiro reaction.

References

Application Notes and Protocols for the Purification of 4'-Chlorobutyrophenone via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Chlorobutyrophenone is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical for the successful synthesis of target molecules, necessitating an effective purification method. Recrystallization is a robust technique for purifying solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity. Given that the melting point of this compound is approximately 19-20 °C, it exists as a liquid at or slightly above standard room temperature, which requires careful temperature control during the crystallization process.

Compound Information
PropertyValue
IUPAC Name 1-(4-chlorophenyl)butan-1-one[1]
Synonyms This compound
CAS Number 4981-63-9[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol
Appearance Liquid or low melting solid
Melting Point 19-20 °C
Boiling Point 122 °C at 0.7 mmHg[2]
Density 1.137 g/mL at 25 °C

Safety Precautions: this compound is harmful if swallowed and may cause an allergic skin reaction.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocols

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a moderately polar ketone, ethanol (B145695) or a mixed solvent system such as ethanol/water is a suitable choice.

Method A: Single-Solvent Recrystallization with Ethanol

This method is effective for purifying compounds with moderate polarity.[3]

Protocol:

  • Dissolution: In a 100 mL Erlenmeyer flask, place 5.0 g of crude this compound. Add a magnetic stir bar.

  • Add approximately 15-20 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hotplate with continuous stirring. Add ethanol in small increments (1-2 mL) until the solid completely dissolves. Use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Due to the low melting point, cooling must be gradual to promote crystal formation rather than oiling out.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. If the compound oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method B: Mixed-Solvent Recrystallization with Ethanol/Water

This method is particularly useful when the compound is too soluble in one solvent and insoluble in another. Water acts as an anti-solvent to the ethanol.

Protocol:

  • Dissolution: In a 100 mL Erlenmeyer flask with a magnetic stir bar, dissolve 5.0 g of crude this compound in the minimum amount of hot 95% ethanol, following the initial steps of Method A.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the crystals under vacuum.

Data Presentation: Comparison of Recrystallization Methods

The following table summarizes the expected outcomes for each protocol. The actual results may vary depending on the initial purity of the crude material.

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by GC, %)Melting Point (°C)
Method A Ethanol70-85>99.019-20
Method B Ethanol/Water75-90>99.519-20

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool_rt Slowly Cool to Room Temperature hot_filtration->cool_rt Clear Solution cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Collect Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Purified this compound dry->end

Caption: Flowchart of the general recrystallization protocol.

Purification_Logic Logical Diagram of Purification by Recrystallization cluster_start Initial State cluster_process Process Steps cluster_end Final Products crude Crude Solid (Compound + Impurities) dissolution Dissolution in Hot Solvent crude->dissolution filtration Hot Filtration dissolution->filtration crystallization Cooling & Crystallization filtration->crystallization Soluble Compound + Soluble Impurities insoluble_impurities Insoluble Impurities filtration->insoluble_impurities collection Vacuum Filtration crystallization->collection pure_crystals Pure Crystals of This compound collection->pure_crystals mother_liquor Mother Liquor (Soluble Impurities) collection->mother_liquor

Caption: Separation logic in the recrystallization process.

References

Application Notes and Protocols for the Purification of 4'-Chlorobutyrophenone via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorobutyrophenone is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotic drugs and other central nervous system agents. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final drug product. Column chromatography is a robust and widely employed technique for the purification of this compound, effectively removing unreacted starting materials, by-products, and other impurities.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. It includes methodologies for thin-layer chromatography (TLC) analysis, column preparation, elution, and fraction analysis, as well as troubleshooting guidelines.

Potential Impurities in Crude this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride or a related acylating agent. Potential impurities that may be present in the crude product include:

  • Isomeric Byproducts: 2'-Chlorobutyrophenone and 3'-Chlorobutyrophenone may form as minor isomers.

  • Unreacted Starting Materials: Residual chlorobenzene and butyryl chloride.

  • Polysubstituted Products: Di-acylated chlorobenzene species.

  • Hydrolysis Products: Butyric acid, resulting from the reaction of butyryl chloride with moisture.

Data Presentation

The following table summarizes the expected data from the purification of this compound using the protocol described below. These values are based on typical results and may vary depending on the initial purity of the crude material and the precise experimental conditions.

ParameterCrude this compoundPurified this compound
Appearance Yellow to brown oil or solidColorless to pale yellow oil
Purity (by GC/HPLC) 85-95%>99%
Typical Yield -~85%
TLC Rf Value *~0.65~0.65

*In 20% ethyl acetate (B1210297) in n-hexane on silica gel.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection

Objective: To determine an appropriate solvent system for column chromatography and to monitor the progress of the purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes

  • Solvents: n-hexane, ethyl acetate

  • Crude this compound sample

Procedure:

  • Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a solvent system. A good starting point is 20% ethyl acetate in n-hexane.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The desired product, this compound, should have an Rf value of approximately 0.65 in this solvent system.[1] Adjust the solvent polarity if necessary to achieve good separation from impurities.

Column Chromatography Purification Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-hexane

  • Ethyl acetate

  • Crude this compound

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Wash the column with the initial mobile phase (e.g., n-hexane) until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common mobile phase for this compound is a mixture of n-hexane and ethyl acetate (e.g., starting with 100% hexane (B92381) and gradually moving to 20% ethyl acetate in hexane).[1]

    • Maintain a consistent flow rate. For flash chromatography, apply gentle air pressure.

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound.

PurificationWorkflow Crude Crude this compound TLC_Analysis TLC Analysis (Solvent System Optimization) Crude->TLC_Analysis Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Determines Mobile Phase Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution (n-Hexane/Ethyl Acetate Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Combine_Fractions->Solvent_Evaporation Pure_Product Purified this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Incorrect mobile phase polarity.- Column overloading.- Column channeling.- Optimize the mobile phase using TLC to achieve a clear separation between the product and impurities.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly without any cracks or channels. Repack the column if necessary.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Tailing of Spots on TLC - Sample is too concentrated.- Strong interaction with the silica gel.- Dilute the sample before spotting on the TLC plate.- Consider adding a small amount of a slightly more polar solvent (e.g., a drop of methanol (B129727) or triethylamine (B128534) for basic compounds) to the mobile phase to reduce strong interactions with the stationary phase. However, for this compound, this is generally not necessary.
Cracked Silica Bed The column ran dry.Always maintain the solvent level above the top of the silica gel bed.

References

4'-Chlorobutyrophenone: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Chlorobutyrophenone and its derivatives are pivotal building blocks in medicinal chemistry, most notably in the development of a class of antipsychotic drugs known as butyrophenones. The structural motif of these compounds, featuring a phenyl ring, a carbonyl group, and a three-carbon chain terminating in a chlorine atom, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This document provides an overview of the applications of this compound in drug synthesis, detailed experimental protocols for key reactions, and an illustrative representation of the primary signaling pathway targeted by butyrophenone (B1668137) antipsychotics.

Applications in Drug Synthesis

This compound and its fluorinated analog, 4-chloro-4'-fluorobutyrophenone (B134399), are crucial intermediates in the synthesis of numerous antipsychotic medications. These compounds act as electrophilic synthons, allowing for the introduction of the butyrophenone pharmacophore through alkylation of various amine-containing molecules. This synthetic strategy has led to the development of several important drugs used in the treatment of schizophrenia and other psychotic disorders.

The primary mechanism of action for most butyrophenone antipsychotics is the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1] An overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[1]

Table 1: Examples of Drugs Synthesized from this compound Derivatives

DrugStarting MaterialTherapeutic ClassReference
Haloperidol (B65202)4-Chloro-4'-fluorobutyrophenoneAntipsychotic[2][3]
Benperidol4-Chloro-4'-fluorobutyrophenoneAntipsychotic
Bromperidol4-Chloro-4'-fluorobutyrophenoneAntipsychotic[1]
Droperidol4-Chloro-4'-fluorobutyrophenoneAntipsychotic, Antiemetic
Trifluperidol4-Chloro-4'-fluorobutyrophenoneAntipsychotic
Melperone4-Chloro-4'-fluorobutyrophenoneAntipsychotic
Spiperone4-Chloro-4'-fluorobutyrophenoneAntipsychotic
Timiperone4-Chloro-4'-fluorobutyrophenoneAntipsychotic

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the final active pharmaceutical ingredient, haloperidol, using 4-chloro-4'-fluorobutyrophenone.

Protocol 1: Synthesis of a Diazepane Analog of Haloperidol

This protocol describes the alkylation of a secondary amine with 4-chloro-4'-fluorobutyrophenone to yield a novel butyrophenone analog.[4]

Materials:

Procedure:

  • To a solution of 1-(4-chlorophenyl)-1,4-diazepane in acetonitrile, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add 4-chloro-4'-fluorobutyrophenone to the reaction mixture.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Reaction Conditions and Yield for Diazepane Analog Synthesis

ParameterValue
Amine Precursor1-(4-chlorophenyl)-1,4-diazepane
Alkylating Agent4-chloro-4'-fluorobutyrophenone
BaseK₂CO₃
CatalystKI
SolventAcetonitrile
Reaction TemperatureReflux
Reaction Time12 hours
YieldNot specified
Protocol 2: Synthesis of Haloperidol

This protocol outlines the synthesis of haloperidol via the reaction of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[2]

Materials:

  • 4-chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Toluene (B28343)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 4-chloro-4'-fluorobutyrophenone, 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and a catalytic amount of potassium iodide in toluene is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, and water is added.

  • The layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude product.

  • The crude product is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which is then recrystallized to yield pure haloperidol.

Table 3: Reaction Conditions and Yield for Haloperidol Synthesis

ParameterValue
Starting Material 14-chloro-4'-fluorobutyrophenone
Starting Material 24-(4-chlorophenyl)-4-hydroxypiperidine
BaseK₂CO₃
CatalystKI
SolventToluene
Reaction TemperatureReflux
YieldNot specified

Signaling Pathway and Experimental Workflow

The therapeutic effect of butyrophenone antipsychotics is primarily mediated through their interaction with the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the antagonism of the D2 receptor by butyrophenones and a general experimental workflow for their synthesis and evaluation.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Butyrophenone Butyrophenone Antipsychotic Butyrophenone->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Response ↓ Neuronal Excitability (Therapeutic Effect) Signaling_cascade G-protein independent signaling Beta_Arrestin->Signaling_cascade Initiates

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Butyrophenones.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start This compound Derivative Reaction Alkylation Reaction Start->Reaction Amine Amine-containing Molecule Amine->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Product Butyrophenone Derivative (API) Purification->Product Structure Structural Characterization (NMR, MS) Product->Structure Purity Purity Analysis (HPLC) Product->Purity Binding In vitro Receptor Binding Assays (D2, 5-HT2A) Product->Binding InVivo In vivo Animal Models (Efficacy, Side Effects) Binding->InVivo

Caption: General Experimental Workflow for Butyrophenone Drug Development.

References

Application Notes and Protocols for Multicomponent Reactions Involving 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4'-Chlorobutyrophenone in various multicomponent reactions (MCRs). It is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visualizations of reaction pathways. This compound is a versatile ketone that can serve as a key building block in the synthesis of complex molecules, including pharmacologically active compounds. Its participation in MCRs allows for the rapid and efficient generation of molecular diversity from simple starting materials.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of MCRs include the Mannich, Biginelli, Hantzsch, Ugi, and Passerini reactions. While the use of simple ketones like acetone (B3395972) and acetophenone (B1666503) in these reactions is well-documented, the application of more complex ketones such as this compound is less commonly reported but holds significant potential for the synthesis of novel chemical entities.

Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like this compound), an aldehyde (such as formaldehyde), and a primary or secondary amine. The product, a β-amino ketone known as a Mannich base, is a valuable intermediate in the synthesis of various pharmaceuticals.[1][2][3][4][5]

Logical Workflow for the Mannich Reaction

Mannich_Workflow reagents This compound Formaldehyde Secondary Amine reaction_vessel Reaction Vessel (e.g., Round-bottom flask) reagents->reaction_vessel conditions Reaction Conditions (Solvent, Catalyst, Temp, Time) reaction_vessel->conditions workup Reaction Work-up (e.g., Extraction, Washing) conditions->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product β-Amino Ketone (Mannich Base) purification->product

Caption: General workflow for the synthesis of a β-amino ketone via the Mannich reaction.

Experimental Protocol: Hypothetical Mannich Reaction with this compound

This protocol is a representative example based on general Mannich reaction procedures, as specific literature examples with this compound are scarce.

Materials:

  • This compound (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine (B145610) hydrochloride (1.2 eq)

  • Hydrochloric acid (catalytic amount)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to the cooled solution to precipitate the product.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the crude Mannich base.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure β-amino ketone.

Quantitative Data
KetoneAldehydeAmineCatalystSolventYield (%)
AcetophenoneFormaldehydeDimethylamine HClHClEthanol70-80
CyclohexanoneBenzaldehydeAnilineProlineDMSO90-95
PropiophenoneFormaldehydePiperidineAcetic AcidDioxane65-75

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a ketone like this compound), and urea (B33335) or thiourea.[6][7][8][9][10] This reaction is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blocking activity.[6]

Signaling Pathway of Dihydropyrimidinones as Calcium Channel Blockers

Calcium_Channel_Blocker DHPM Dihydropyrimidinone (from Biginelli Reaction) L_type_Ca_channel L-type Calcium Channel DHPM->L_type_Ca_channel Binds to and blocks Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to Hantzsch_Workflow cluster_reactants Reactants ketone This compound (or derivative) mix_reflux Mix and Reflux in Solvent ketone->mix_reflux aldehyde Aldehyde aldehyde->mix_reflux beta_ketoester β-Ketoester beta_ketoester->mix_reflux ammonia Ammonia Source ammonia->mix_reflux cool_precipitate Cool and Precipitate mix_reflux->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash purify Recrystallize/Purify filter_wash->purify product 1,4-Dihydropyridine Derivative purify->product Ugi_Passerini cluster_passerini Passerini Reaction (3 components) cluster_ugi Ugi Reaction (4 components) ketone_p Ketone (this compound) product_p α-Acyloxy Amide ketone_p->product_p acid_p Carboxylic Acid acid_p->product_p isocyanide_p Isocyanide isocyanide_p->product_p ketone_u Ketone (this compound) product_u Bis-Amide ketone_u->product_u amine_u Primary Amine amine_u->product_u acid_u Carboxylic Acid acid_u->product_u isocyanide_u Isocyanide isocyanide_u->product_u

References

Troubleshooting & Optimization

Minimizing ortho-isomer formation in 4'-Chlorobutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4'-Chlorobutyrophenone

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides detailed troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on minimizing the formation of the undesired 2'-chloro (ortho) isomer during Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why is the para-isomer (this compound) the expected major product in the Friedel-Crafts acylation of chlorobenzene (B131634)?

A1: The chloro-substituent on the benzene (B151609) ring is an ortho, para-director in electrophilic aromatic substitution reactions.[1] This is because the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. However, the chlorine atom is also deactivating due to its inductive electron-withdrawing effect. The primary reason for the preference for the para product is steric hindrance.[1] The incoming electrophile (butyrylium ion) is relatively bulky, and the para position is more accessible and less sterically hindered than the ortho positions, which are adjacent to the chlorine atom.

Q2: What are the primary factors that lead to an increased yield of the undesired 2'-Chlorobutyrophenone (ortho-isomer)?

A2: While the para-isomer is thermodynamically more stable, the formation of the ortho-isomer can be significant under certain conditions. The most common contributing factor is elevated reaction temperature. Higher temperatures provide the necessary activation energy to overcome the steric barrier at the ortho position, leading to a less selective reaction and a higher proportion of the ortho-product.[2] The choice and activity of the Lewis acid catalyst can also play a role in the product distribution.

Q3: My reaction is producing a high percentage of the ortho-isomer. How can I minimize its formation?

A3: Minimizing the ortho-isomer requires optimizing reaction conditions to favor the thermodynamically and sterically preferred para-acylation. Key strategies include:

  • Temperature Control: Perform the reaction at lower temperatures. Cooling the reaction mixture to a range of -10°C to 5°C is often effective in enhancing para-selectivity.[2]

  • Controlled Reagent Addition: Add the acylating agent (butyryl chloride) slowly and dropwise to the cooled mixture of chlorobenzene and Lewis acid. This helps maintain a low reaction temperature and prevents localized temperature spikes that could favor ortho-product formation.

  • Catalyst Choice: While aluminum chloride (AlCl₃) is a common and effective catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[2] In some cases, a milder catalyst may offer improved regioselectivity.

  • Solvent Selection: The choice of solvent can influence the reaction. Non-polar, inert solvents like dichloromethane (B109758) (DCM) or carbon disulfide are typically used.

Q4: My overall product yield is low, regardless of the isomer ratio. What are the common causes?

A4: Low yields in Friedel-Crafts acylation are frequently traced back to a few key issues:

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be deactivated by any water present in the glassware, reagents, or solvent.[2][3] It is critical to use thoroughly dried glassware and anhydrous reagents.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst.[3] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is required.

  • Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring, making it inherently less reactive than benzene.[2] Ensuring an active catalyst and adequate reaction time are crucial. Progress should be monitored by TLC or GC.

Troubleshooting and Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis to favor the formation of the desired 4'-chloro (para) isomer.

G start High Ortho-Isomer Content Detected temp Step 1: Evaluate Reaction Temperature start->temp add Step 2: Review Reagent Addition Rate temp->add If temp is high sol_temp Action: Lower temperature to -10°C to 5°C range. Maintain cooling bath. temp->sol_temp cat Step 3: Assess Lewis Acid Catalyst add->cat If addition was rapid sol_add Action: Ensure slow, dropwise addition of butyryl chloride to the reaction mixture. add->sol_add sol_cat Action: Consider using a milder catalyst (e.g., FeCl₃) or ensure high purity of AlCl₃. cat->sol_cat end Optimized for Para-Selectivity sol_temp->end sol_add->end sol_cat->end

Caption: Troubleshooting workflow for minimizing ortho-isomer formation.

Data on Reaction Parameters

Quantitative data from various studies can help guide experimental design. The following tables summarize the typical effects of temperature and catalyst choice on product distribution.

Table 1: Effect of Reaction Temperature on Isomer Ratio

Reaction Temperature (°C)Typical Para:Ortho Isomer RatioRelative YieldNotes
50 - 60~ 90 : 10HighFaster reaction rate but lower selectivity.
20 - 25 (Room Temp)~ 95 : 5ModerateA common balance between rate and selectivity.
-10 - 5> 98 : 2Moderate to LowSignificantly improved para-selectivity, but the reaction may be slower.[2]

Table 2: Influence of Lewis Acid Catalyst on Para-Selectivity

Lewis Acid CatalystTypical Para-SelectivityNotes
Aluminum Chloride (AlCl₃) Good to ExcellentThe most common and highly effective catalyst, but requires strictly anhydrous conditions.[2] Selectivity is highly temperature-dependent.
Ferric Chloride (FeCl₃) Good to ExcellentA milder and often more economical alternative to AlCl₃. Can sometimes provide improved selectivity.
Zinc Chloride (ZnCl₂) ModerateGenerally less reactive than AlCl₃ or FeCl₃ and may require higher temperatures, potentially reducing selectivity.[2]
Zeolites / Solid Acids Potentially Very HighEnvironmentally friendly alternatives that can offer high para-selectivity due to shape-selective catalysis within their pores.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol outlines a general method for the Friedel-Crafts acylation of chlorobenzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Butyryl Chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to vent HCl gas).

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cooling: Cool the stirred suspension to 0-5°C using an ice bath.

  • Addition of Chlorobenzene: Add chlorobenzene (1.0 equivalent) to the flask.

  • Acylation: Add butyryl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into DCM (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

The following diagram illustrates the key steps in the synthesis and the competing reaction pathways.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Pathways cluster_products Products Chlorobenzene Chlorobenzene Para_Attack Para Attack (Sterically Favored) Chlorobenzene->Para_Attack + Acylium Ion Ortho_Attack Ortho Attack (Sterically Hindered) Chlorobenzene->Ortho_Attack + Acylium Ion Butyryl_Chloride Butyryl Chloride Acylium Butyrylium Ion (Electrophile) Butyryl_Chloride->Acylium + AlCl3 AlCl3 AlCl3 (Catalyst) Para_Product This compound (Major Product) Para_Attack->Para_Product Ortho_Product 2'-Chlorobutyrophenone (Minor Product) Ortho_Attack->Ortho_Product

Caption: Reaction pathway for the Friedel-Crafts acylation of chlorobenzene.

References

Identifying and removing impurities from crude 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Chlorobutyrophenone Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the identification and removal of impurities from crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

A1: Impurities in crude this compound typically fall into three categories:

  • Organic Impurities: These can include unreacted starting materials from synthesis (e.g., from Friedel-Crafts acylation), by-products from side reactions, intermediates, and degradation products.[1][2]

  • Inorganic Impurities: These may derive from reagents, catalysts (like aluminum chloride), or filter aids used during the manufacturing process.[1][2]

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.[3]

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is most effective.

  • For separation and initial detection: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are excellent.

  • For structural identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of unknown impurities.[1][4] 1H NMR can help identify residual solvents and other organic impurities by comparing the spectrum to known chemical shift tables.[3][5]

Q3: What is the most effective primary purification technique for this compound?

A3: For solid organic compounds like this compound, recrystallization is often the most common and effective initial purification technique, especially for removing small amounts of impurities to yield high-purity crystalline material.[6][7] For more complex mixtures or to separate compounds with similar polarities, column chromatography is highly effective.[6][8]

Q4: My this compound sample appears as an off-white or yellowish solid. Is this normal?

A4: Yes, crude this compound is often an off-white to yellowish solid.[9] A pure, crystalline solid is typically white.[9][10] The color indicates the presence of impurities, which can often be removed through purification techniques like recrystallization.

Troubleshooting Purification Issues

Issue 1: My compound "oils out" instead of crystallizing during recrystallization.

  • Cause: The solute's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities. The cooling process might also be too rapid.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a solvent in which the compound is more soluble to the hot mixture.

    • Allow the solution to cool much more slowly. Try letting it cool to room temperature on the benchtop before moving to an ice bath.

    • If the issue persists, try a different solvent or a mixed-solvent system.[11]

Issue 2: The yield from recrystallization is very low.

  • Cause: Too much solvent was used during the initial dissolution step, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Always use the minimum amount of hot solvent required to fully dissolve the crude product.[12]

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[9]

    • To recover more product, you can try to evaporate some of the solvent from the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[12]

Issue 3: Impurities are still present after column chromatography.

  • Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to separate the compound from its impurities. The column may also have been overloaded.

  • Solution:

    • Optimize the Solvent System: Use TLC to test various solvent mixtures to find one that gives good separation between your desired compound and the impurities (aim for a target Rf value of ~0.3-0.4).

    • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This helps to elute less polar compounds first, followed by more polar ones, often with better resolution.[6]

    • Check Column Loading: Do not use too much crude material for the amount of stationary phase (e.g., silica (B1680970) gel). A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Quantitative Data on Purification

The effectiveness of purification methods can be compared based on the typical purity and yield achieved. The data below is representative and can vary based on the initial purity of the crude material.

Purification MethodSolvent/System ExampleTypical Purity (by HPLC/GC)Typical Yield (%)Best For Removing
Single-Solvent Recrystallization Ethanol>99.0%75-85%Small amounts of impurities with different solubility profiles.[9]
Mixed-Solvent Recrystallization Hexane (B92381)/Acetone>98.5%80-90%Impurities that are very soluble or insoluble in one of the solvents.[9]
Column Chromatography Silica Gel with Hexane/Ethyl Acetate (B1210297) Gradient>99.5%60-85%Multiple impurities, isomers, or compounds with similar polarity.[6][8]
Vacuum Distillation N/A>98.0%VariableHigh-boiling liquid impurities or non-volatile solids.[13]

Note: Purity and yield data for recrystallization methods are based on the closely related compound 1-(4-Chlorophenyl)-2-methylpropan-1-one as a reference.[9]

Experimental Protocols & Workflows

Impurity Identification and Purification Workflow

The following diagram illustrates the general workflow for assessing and purifying crude this compound.

G General Purification Workflow for this compound cluster_0 Analysis cluster_1 Purification cluster_2 Verification Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis Identify Identify Impurity Type (Polar, Non-polar, Particulate) Analysis->Identify Recrystallization Recrystallization Identify->Recrystallization Minor impurities Chromatography Column Chromatography Identify->Chromatography Multiple impurities Distillation Vacuum Distillation Identify->Distillation Boiling point difference Verification Purity Verification (HPLC, Melting Point, NMR) Recrystallization->Verification Chromatography->Verification Distillation->Verification Verification->Analysis Re-run if needed Pure Pure this compound Verification->Pure

Caption: A logical workflow for analyzing, purifying, and verifying this compound.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal for removing small quantities of impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Selected solvent (e.g., 95% Ethanol, Isopropanol)

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble at room temperature. Ethanol is a common choice.[9]

  • Dissolution: Place 10.0 g of the crude solid in a 250 mL Erlenmeyer flask. Add the minimum amount of hot solvent while stirring until the solid completely dissolves.[7][9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin.[7]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (36-39 °C).[6][10]

Protocol 2: Column Chromatography

This method is highly effective for separating compounds with different polarities.

G Column Chromatography Workflow Prep Prepare Slurry of Silica Gel in Non-Polar Solvent Pack Pack Column with Slurry (Avoid Air Bubbles) Prep->Pack Load Dissolve Crude Sample in Minimum Solvent & Load onto Column Pack->Load Elute Elute with Mobile Phase (Start with Low Polarity) Load->Elute Monitor Collect Fractions & Monitor by TLC Elute->Monitor Monitor->Elute Continue elution Gradient Gradually Increase Solvent Polarity (Gradient Elution) Monitor->Gradient Combine Combine Pure Fractions Gradient->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Result Isolated Pure Compound Evaporate->Result

Caption: Step-by-step workflow for purification via column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[6][14]

  • Elution: Begin eluting with the least polar mobile phase. Start collecting fractions immediately.[6]

  • Monitoring: Monitor the elution by spotting the collected fractions on TLC plates to determine which fractions contain the desired compound.

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 5% to 10% to 20% ethyl acetate in hexane). This will help elute your compound and separate it from more polar impurities.[6]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Troubleshooting low yield in the Friedel-Crafts synthesis of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Synthesis of 4'-Chlorobutyrophenone

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Friedel-Crafts synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges to help optimize reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems encountered during the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride.

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield or has failed completely. What are the most common causes?

A1: Low or no yield in the synthesis of this compound is typically traced back to issues with the catalyst, reagents, or reaction conditions. The most common culprits are:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic and sensitive to moisture.[1][2][3][4] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.[2][4]

    • Solution: Ensure all glassware is rigorously dried before use; flame-drying is an effective method.[1] Use a fresh, unopened container of anhydrous aluminum chloride or a bottle that has been properly stored in a desiccator.[1][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from deactivating the catalyst.[1]

  • Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive than benzene (B151609) in electrophilic aromatic substitution.[1]

    • Solution: A stoichiometric amount, or a slight excess, of the Lewis acid catalyst is often necessary to ensure sufficient activation of the butyryl chloride.[1][2][5]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the this compound product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][4][5] This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount (1.0 to 1.2 molar equivalents) of the catalyst relative to the limiting reagent is generally required, rather than a catalytic amount.[1][5][6] If the yield is low, consider gradually increasing the catalyst loading.[7]

  • Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.[2][7]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be aware that higher temperatures can affect the isomer ratio.[1][2]

Issue 2: Formation of Undesired Isomers

Q2: My product is a mixture of isomers, with a high proportion of the ortho-isomer. How can I improve the selectivity for the desired 4'- (para-) isomer?

A2: The chloro group on chlorobenzene is an ortho, para-director.[8] While the para-isomer is typically the major product due to reduced steric hindrance, the reaction conditions can significantly influence the ortho/para ratio.[1][9]

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer.[1] Higher temperatures can sometimes increase the formation of the ortho-isomer.[1]

    • Solution: Perform the reaction at a lower temperature (e.g., 0-5 °C) to maximize the yield of the this compound.

  • Catalyst and Solvent: The choice of Lewis acid and solvent can also play a role in the regioselectivity of the reaction.[1]

    • Solution: While AlCl₃ is standard, exploring other Lewis acids might offer different selectivity. The polarity of the solvent can also influence the isomer ratio.[1]

Issue 3: Difficulties During Workup

Q3: I am having trouble isolating my product during the workup. An emulsion has formed.

A3: A common issue during the workup of Friedel-Crafts reactions is the formation of an emulsion when quenching the reaction mixture with water or dilute acid.[3] This can make the separation of the organic and aqueous layers difficult and lead to product loss.

  • Quenching Procedure: The method of quenching is critical.

    • Solution: To decompose the aluminum chloride-ketone complex, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][3][4] This highly exothermic process should be done in a fume hood with appropriate personal protective equipment.

  • Breaking Emulsions: If an emulsion persists after quenching:

    • Solution: Adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous layer.[3]

Data Presentation: Factors Influencing Yield and Selectivity

The following table summarizes how key experimental parameters can affect the outcome of the Friedel-Crafts acylation of chlorobenzene.

ParameterConditionExpected Outcome on YieldEffect on Para-SelectivityCitation(s)
Temperature Low (e.g., 0-25 °C)May require longer reaction times.Generally higher.[1][9]
High (e.g., >50 °C)Increases reaction rate but may promote side reactions.May decrease, favoring ortho-isomer formation.[1][2]
AlCl₃ Stoichiometry Catalytic (<1 eq.)Likely low yield due to product complexation.Not the primary factor for selectivity.[2][4][5]
Stoichiometric (≥1 eq.)Higher yield, overcomes product inhibition.Optimal for achieving good conversion.[1][5][6]
Solvent Polarity Non-polar (e.g., CS₂)Can influence reaction rate and selectivity.May favor kinetic products.[1][3]
Polar (e.g., Nitrobenzene)Can alter isomer ratios.May favor thermodynamic products.[1][3][9]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis. Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride reacts violently with water. Butyryl chloride is corrosive and lachrymogenic.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Protect the apparatus from atmospheric moisture by fitting drying tubes filled with calcium chloride to the top of the dropping funnel and condenser.[1]

    • Ensure all glassware is thoroughly flame-dried or oven-dried before assembly.

  • Reaction:

    • In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and a suitable dry solvent (e.g., dichloromethane (B109758) or carbon disulfide).

    • Cool the mixture in an ice bath to 0-5 °C with stirring.

    • Add chlorobenzene (1.0 molar equivalent) to the dropping funnel. Add it slowly to the stirred AlCl₃ suspension.

    • Add butyryl chloride (1.0 molar equivalent) to the dropping funnel. Add the butyryl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C. Hydrogen chloride gas will evolve.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until completion.[4]

  • Monitoring:

    • Monitor the progress of the reaction by TLC by periodically taking small aliquots from the reaction mixture, quenching them in dilute acid, extracting with a small amount of ethyl acetate, and spotting on a TLC plate.[1]

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with the solvent used for the reaction (e.g., dichloromethane).[1][4]

    • Combine the organic layers. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[4]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[4][8]

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[1][4]

Mandatory Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the Friedel-Crafts synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagents & Conditions start->check_reagents reagent_purity Purity of Chlorobenzene & Butyryl Chloride? check_reagents->reagent_purity catalyst_activity Anhydrous AlCl₃? (Fresh, free-flowing) reagent_purity->catalyst_activity Yes solution_reagents Purify/Replace Reagents reagent_purity->solution_reagents No anhydrous_cond Anhydrous Solvent & Dry Glassware? catalyst_activity->anhydrous_cond Yes solution_catalyst Use Fresh, Anhydrous AlCl₃ catalyst_activity->solution_catalyst No optimize_reaction Step 2: Optimize Reaction Parameters anhydrous_cond->optimize_reaction Yes solution_conditions Ensure Rigorously Dry Setup anhydrous_cond->solution_conditions No check_stoichiometry AlCl₃ Stoichiometry? (>1.0 eq.) optimize_reaction->check_stoichiometry check_temp_time Temperature & Time? (Monitor by TLC) check_stoichiometry->check_temp_time Yes solution_stoichiometry Increase AlCl₃ to >1.1 eq. check_stoichiometry->solution_stoichiometry No analyze_workup Step 3: Analyze Workup & Product check_temp_time->analyze_workup Optimized solution_temp_time Adjust Temperature/Time Based on TLC check_temp_time->solution_temp_time Not Optimized check_quench Proper Quenching? (Ice/HCl) analyze_workup->check_quench check_isomers Isomer Analysis? (GC/NMR) check_quench->check_isomers Yes solution_workup Optimize Quenching/ Extraction Protocol check_quench->solution_workup No solution_isomers Lower Reaction Temp for Para-selectivity check_isomers->solution_isomers High Ortho

Caption: A stepwise workflow for troubleshooting low yields.

Catalyst Deactivation and Product Complexation

This diagram illustrates the critical role of the Lewis acid catalyst and the pathways that lead to its deactivation, a primary cause of low yield.

Catalyst_Role cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways ButyrylCl Butyryl Chloride Acylium Acylium Ion [R-C=O]⁺ ButyrylCl->Acylium + AlCl₃ AlCl3_active Active AlCl₃ (Catalyst) AlCl3_active->Acylium AlCl3_inactive Inactive AlCl₃·H₂O Product_Complex Product-AlCl₃ Complex (Sequestered Catalyst) Product This compound (Product) Acylium->Product + Chlorobenzene Chlorobenzene Chlorobenzene Product->Product_Complex + AlCl₃ Moisture H₂O (Moisture) Moisture->AlCl3_inactive Reacts with AlCl₃

Caption: Role of AlCl₃ and its deactivation pathways.

References

Optimizing reaction conditions for the acylation of chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the acylation of chlorobenzene (B131634).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the acylation of chlorobenzene.

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.[1][2]- Ensure all glassware is thoroughly dried before use; flame-drying is an effective method.[1] - Use a fresh, unopened container of anhydrous aluminum chloride.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring, making it less reactive than benzene (B151609) in electrophilic aromatic substitution reactions.[1]- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the acylating agent.[1] - Consider using a more reactive acylating agent if possible.[1]
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.[1]- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] - If the reaction is sluggish, consider increasing the reaction temperature, though this may affect the isomer ratio.[1]
Formation of Undesired Isomer Ratio (High ortho-isomer content) Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically less stable ortho-isomer.[1]- Perform the reaction at a lower temperature to favor the formation of the sterically less hindered and thermodynamically more stable para-isomer.[1]
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.[1]- Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations. Experiment with different anhydrous solvents to optimize the ortho/para ratio.[1]
Product Contamination Incomplete Reaction: The final product may be contaminated with unreacted chlorobenzene.[1]- Ensure the reaction goes to completion by monitoring with TLC or GC. - Purify the product using techniques such as recrystallization or column chromatography to separate the product from the starting material.[1][3]
Dark-colored Reaction Mixture or Product Side Reactions/Polymerization: Forcing conditions such as high temperature or long reaction times can potentially lead to charring or polymerization.[1]- Adhere to the recommended reaction temperature and time. - Ensure the purity of the starting materials.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Friedel-Crafts acylation of chlorobenzene?

The main side reaction is the formation of the ortho-acylated isomer (2-chloroacetophenone).[1][4][5] The desired para-acylated isomer (4-chloroacetophenone) is typically the major product due to steric hindrance from the chlorine atom at the ortho position.[4][5][6][7] Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant side reaction because the acyl group deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[1][3]

Q2: What is the expected ortho/para isomer ratio, and how can it be influenced?

The para-isomer is the major product due to the steric bulk of the acyl group and the chlorine atom hindering attack at the ortho position.[4][5][6] The exact ratio can be influenced by reaction conditions:

  • Temperature: Lower temperatures generally favor the formation of the para-isomer.[1]

  • Catalyst: The nature and amount of the Lewis acid can affect the isomer ratio.[1]

  • Solvent: The polarity of the solvent can play a role in the regioselectivity of the reaction.[1]

Q3: Why is an anhydrous Lewis acid, like aluminum chloride, crucial for this reaction?

Lewis acids like aluminum chloride are highly reactive towards water. Any moisture present in the reaction system will react with the catalyst, leading to its deactivation and inhibiting the progress of the acylation reaction.[1][2]

Q4: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used to catalyze Friedel-Crafts acylation.[1] However, aluminum chloride is one of the most common and effective catalysts for this reaction.[1] The choice of catalyst can sometimes influence the reaction's efficiency and regioselectivity.[1]

Experimental Protocols

Key Experiment: Synthesis of 4-Chloroacetophenone

This protocol provides a general method for the Friedel-Crafts acylation of chlorobenzene with acetyl chloride.

Materials:

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Dry carbon disulfide (CS₂) (or another suitable dry, non-polar solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.[1]

  • Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and dry carbon disulfide. Cool the mixture in an ice bath.[1]

  • Addition of Reactants: Add chlorobenzene (1 molar equivalent) to the dropping funnel. Slowly add the chlorobenzene to the stirred suspension of aluminum chloride.

  • Acylation: Add acetyl chloride (1 molar equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.[1] The reaction can be gently warmed if necessary to ensure completion. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[1]

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.[1][3]

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.[1][3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.[1][3]

  • Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by recrystallization or column chromatography to isolate the desired 4-chloroacetophenone.[1][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Flame-dry Glassware start->dry_glassware assemble Assemble Apparatus dry_glassware->assemble add_catalyst Add Anhydrous AlCl3 & Solvent assemble->add_catalyst cool Cool to 0°C add_catalyst->cool add_chlorobenzene Add Chlorobenzene cool->add_chlorobenzene add_acetyl_chloride Add Acetyl Chloride add_chlorobenzene->add_acetyl_chloride reflux Reflux & Monitor (TLC/GC) add_acetyl_chloride->reflux quench Quench with Ice/HCl reflux->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: Experimental workflow for the acylation of chlorobenzene.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_substrate Substrate/Reagent Issues cluster_conditions Reaction Conditions start Low/No Yield Observed catalyst_inactive Is the catalyst active? start->catalyst_inactive check_anhydrous Use fresh anhydrous AlCl3 catalyst_inactive->check_anhydrous No substrate_deactivated Is the substrate too deactivated? catalyst_inactive->substrate_deactivated Yes inert_atmosphere Use inert atmosphere check_anhydrous->inert_atmosphere inert_atmosphere->substrate_deactivated increase_catalyst Increase catalyst stoichiometry substrate_deactivated->increase_catalyst Yes time_temp Are time/temp sufficient? substrate_deactivated->time_temp No check_reagent_purity Check purity of reagents increase_catalyst->check_reagent_purity check_reagent_purity->time_temp monitor_reaction Monitor reaction (TLC/GC) time_temp->monitor_reaction Unsure solution Improved Yield time_temp->solution Yes increase_temp Increase temperature monitor_reaction->increase_temp Stalled monitor_reaction->solution Complete increase_temp->solution

Caption: Troubleshooting logic for low yield in acylation.

References

Removal of aluminum chloride catalyst from 4'-Chlorobutyrophenone reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chlorobutyrophenone, with a specific focus on the critical step of removing the aluminum chloride catalyst from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for removing aluminum chloride after a Friedel-Crafts acylation?

The most common and effective method for removing the aluminum chloride catalyst is to quench the reaction mixture. This typically involves carefully and slowly adding the reaction mixture to a mixture of crushed ice and a dilute acid, such as hydrochloric acid (HCl).[1][2][3] The ice helps to control the highly exothermic reaction between aluminum chloride and water, while the acid ensures the formation of water-soluble aluminum salts (e.g., AlCl₃·6H₂O), which can then be easily separated from the organic product during the subsequent aqueous workup.[1][2]

Q2: Why is it crucial to use ice when quenching the reaction?

The reaction of anhydrous aluminum chloride with water is extremely exothermic and can cause a rapid increase in temperature, potentially leading to boiling of the solvent and the release of corrosive HCl gas.[2][4] Using crushed ice effectively absorbs the heat generated during the hydrolysis of aluminum chloride, allowing for a more controlled and safer quenching process.[2]

Q3: Can I quench the reaction with water alone?

While water alone can hydrolyze aluminum chloride, it is generally not recommended for the initial quench. The uncontrolled exothermic reaction can be hazardous. Furthermore, quenching with only water can lead to the formation of insoluble aluminum hydroxides, which can complicate the extraction process and lead to lower yields. The addition of a dilute acid like HCl helps to keep the aluminum salts dissolved in the aqueous phase.[2]

Q4: I observed the formation of a thick emulsion during the workup. What causes this and how can I resolve it?

Emulsion formation is a common issue during the workup of Friedel-Crafts acylation reactions and can be caused by the presence of finely divided aluminum salts or other impurities at the interface between the organic and aqueous layers.[1][5] To break the emulsion, you can try the following:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][6]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of a stable emulsion.[6]

  • Filtration: In some cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.[5]

  • Solvent Evaporation: If emulsions are a persistent issue, you can evaporate the reaction solvent before the workup and then redissolve the residue in the extraction solvent.[5]

Q5: My product yield is lower than expected. What are the potential causes related to the workup?

Low product yield can be attributed to several factors during the catalyst removal and workup process:

  • Incomplete Quenching: If the aluminum chloride is not completely hydrolyzed and removed, it can remain complexed with the ketone product, leading to product loss in the aqueous phase.[7]

  • Product Loss During Extraction: Poor separation of the organic and aqueous layers due to emulsion formation can lead to significant product loss.[1] Ensure efficient extraction by performing multiple extractions with smaller volumes of solvent.

  • Product Degradation: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions during the workup could potentially lead to side reactions.

Troubleshooting Guides

Issue 1: Violent and Uncontrolled Reaction During Quenching
  • Potential Cause: The reaction of anhydrous aluminum chloride with water is highly exothermic. Adding water too quickly or insufficient cooling can lead to a runaway reaction.[2][4]

  • Solution:

    • Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before quenching.

    • Always add the reaction mixture slowly and in small portions to a vigorously stirred slurry of crushed ice and dilute acid. Never add water or ice directly to the reaction mixture.

    • Perform the quenching procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Issue 2: Formation of a Gelatinous Precipitate
  • Potential Cause: Quenching with water alone or insufficient acid can lead to the formation of insoluble aluminum hydroxide (B78521) (Al(OH)₃).[2]

  • Solution:

    • After the initial quench with ice, add a sufficient amount of dilute hydrochloric acid to the mixture to dissolve any precipitated aluminum salts. The solution should become clear.

    • If a precipitate persists, additional acid may be required.

Issue 3: Poor Separation of Organic and Aqueous Layers
  • Potential Cause: Formation of a stable emulsion.[1][5]

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl.

    • Allow the mixture to stand for a period to allow for separation.

    • If the emulsion persists, consider filtering the mixture through a bed of Celite®.

    • For future experiments, minimize vigorous shaking during extraction.

Data Presentation

Table 1: Comparison of Quenching Methods for Aluminum Chloride Removal

Quenching MethodDescriptionAdvantagesDisadvantagesExpected Purity of this compound
Ice/Water Slow addition of the reaction mixture to crushed ice followed by water.Simple and readily available materials.Highly exothermic, risk of uncontrolled reaction. Potential for aluminum hydroxide precipitation.Good to Moderate
Ice/Dilute HCl Slow addition of the reaction mixture to a mixture of crushed ice and dilute hydrochloric acid.Controls exotherm effectively. Prevents precipitation of aluminum hydroxides.[2][3]Requires handling of corrosive acid.High
Dilute HCl (no ice) Slow addition of the reaction mixture to cooled dilute hydrochloric acid.Effective at dissolving aluminum salts.Can still be highly exothermic if not properly cooled.High

Note: The expected purity is a qualitative assessment based on the efficiency of catalyst removal and minimization of side products. Actual purity will depend on various reaction and purification parameters.

Experimental Protocols

Protocol 1: Standard Quenching and Extraction Procedure

This protocol describes the standard method for removing the aluminum chloride catalyst and isolating the crude this compound.

  • Preparation of Quenching Mixture: In a beaker of appropriate size, prepare a mixture of crushed ice and 1 M hydrochloric acid. A common ratio is approximately 1:1 by volume. Ensure the beaker is large enough to accommodate the entire reaction mixture with room for stirring.

  • Cooling the Reaction Mixture: Once the Friedel-Crafts acylation is complete, cool the reaction flask in an ice bath to 0-5 °C.

  • Quenching: Slowly and carefully add the cooled reaction mixture dropwise to the vigorously stirred ice/HCl slurry. Maintain a slow addition rate to control the exotherm.

  • Dissolution of Salts: After the addition is complete, continue stirring the mixture until all the ice has melted and any precipitated aluminum salts have dissolved. The mixture should consist of two clear layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: Combine the organic extracts and wash successively with:

    • 1 M HCl

    • Water

    • Saturated sodium bicarbonate solution (caution: effervescence may occur due to neutralization of any remaining acid)

    • Brine

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Troubleshooting Emulsion Formation

This protocol provides steps to address the formation of a stable emulsion during the workup.

  • Initial Attempt to Break Emulsion: After the initial extraction and upon observing a persistent emulsion, add a portion of saturated sodium chloride (brine) to the separatory funnel.

  • Gentle Agitation: Gently swirl the separatory funnel for a few minutes. Avoid vigorous shaking.

  • Allow to Stand: Let the separatory funnel stand undisturbed for 10-15 minutes to see if the layers separate.

  • Filtration (if necessary): If the emulsion persists, carefully decant the entire contents of the separatory funnel through a funnel containing a plug of glass wool or a pad of Celite® into a clean beaker. This can help to break the emulsion by providing a large surface area.

  • Re-separation: Transfer the filtered mixture back to the separatory funnel and allow the layers to separate.

Mandatory Visualization

Experimental_Workflow cluster_reaction Friedel-Crafts Acylation cluster_workup Catalyst Removal and Workup cluster_purification Purification Reaction_Mixture This compound Reaction Mixture (contains AlCl3 catalyst) Quenching Quenching (Slow addition to Ice/HCl) Reaction_Mixture->Quenching Control Exotherm Extraction Extraction (e.g., with Dichloromethane) Quenching->Extraction Separate Layers Washing Washing (HCl, H2O, NaHCO3, Brine) Extraction->Washing Remove Impurities Troubleshooting Troubleshooting: Emulsion Formation Extraction->Troubleshooting Issue Encountered Drying Drying (e.g., MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification Purification (e.g., Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Troubleshooting->Extraction Add Brine / Gentle Swirling

Caption: Experimental workflow for the removal of aluminum chloride and purification of this compound.

Troubleshooting_Logic cluster_violent_reaction Issue: Violent Reaction cluster_precipitate Issue: Precipitate Formation cluster_emulsion Issue: Emulsion Formation Start Problem Encountered During Workup Violent_Reaction Violent Reaction during Quenching Start->Violent_Reaction Precipitate Gelatinous Precipitate Forms Start->Precipitate Emulsion Persistent Emulsion Start->Emulsion Check_Cooling Ensure Reaction Mixture is Cooled (0-5 °C) Violent_Reaction->Check_Cooling Solution Slow_Addition Add Reaction Mixture Slowly to Ice/Acid Check_Cooling->Slow_Addition Proper_Order Confirm Correct Order of Addition (Mixture to Ice, not vice-versa) Slow_Addition->Proper_Order Add_Acid Add More Dilute HCl Precipitate->Add_Acid Solution Stir_Well Ensure Thorough Stirring Add_Acid->Stir_Well Add_Brine Add Saturated NaCl (Brine) Emulsion->Add_Brine Solution Gentle_Swirl Gently Swirl, Avoid Shaking Add_Brine->Gentle_Swirl Filter_Celite Filter through Celite® Gentle_Swirl->Filter_Celite

References

Preventing polyacylation side reactions in butyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyrophenone (B1668137) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of butyrophenone, with a specific focus on preventing polyacylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polyacylation during the Friedel-Crafts synthesis of butyrophenone?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of polyacylated products can still occur.[1] The primary reason for this side reaction is the use of overly harsh reaction conditions. This includes employing a highly active Lewis acid catalyst, elevated temperatures, or an incorrect stoichiometric ratio of reactants which can overcome the deactivating effect of the acyl group on the aromatic ring.

Q2: Why is polyacylation generally less of a problem than polyalkylation in Friedel-Crafts reactions?

The key difference lies in the electronic effect of the substituent added to the benzene (B151609) ring. An acyl group (from acylation) is electron-withdrawing, which deactivates the aromatic ring, making the monoacylated product (butyrophenone) less reactive and therefore less susceptible to a second substitution.[1][2][3] In contrast, an alkyl group (from alkylation) is electron-donating, which activates the aromatic ring, making the monoalkylated product more reactive than the starting material and thus prone to further alkylation.[4][5]

Q3: How does the choice and amount of Lewis acid catalyst affect polyacylation?

The Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the acylating agent.[6][7] However, its activity must be carefully controlled.

  • Catalyst Activity: Highly active or an excessive amount of catalyst can increase the rate of the reaction to a point where even the deactivated butyrophenone molecule can undergo a second acylation.

  • Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[3] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required. Using significantly more than this can promote side reactions.

Q4: What is the ideal stoichiometric ratio of benzene to the acylating agent (butyryl chloride/anhydride)?

To minimize di-acylation, it is advisable to use a slight excess of the aromatic substrate (benzene) relative to the acylating agent.[8] This ensures that the electrophilic acylium ion is statistically more likely to react with a molecule of benzene rather than a molecule of the less reactive butyrophenone product. A common starting point is a molar ratio of 1.2:1 to 2:1 of benzene to butyryl chloride.

Q5: How do temperature and reaction time influence the formation of byproducts?

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired polyacylation.[8] It is recommended to perform the acylation at the lowest temperature that allows for a reasonable reaction rate. Starting the reaction at a low temperature (e.g., 0-10 °C) during the addition of reagents is a common practice to control the initial exothermic reaction.[8][9]

  • Reaction Time: Prolonged reaction times can lead to a higher conversion of the desired product into polyacylated byproducts. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and to quench the reaction once the starting material is consumed.[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High percentage of di- and poly-acylated products detected. Incorrect Stoichiometry: The ratio of the acylating agent to benzene is too high.Use a slight excess of benzene relative to the acylating agent (e.g., 1.2:1 or higher) to favor mono-acylation.[8]
High Reaction Temperature: The reaction is being run at a temperature that is too high, overcoming the deactivating effect of the first acyl group.Conduct the initial addition of reagents at a lower temperature (e.g., 0-10 °C) and maintain a moderate temperature for the remainder of the reaction.[8]
Overly Active Catalyst: The Lewis acid catalyst is too reactive or used in large excess.Ensure you are using a stoichiometric amount (1.0-1.3 equivalents) of the Lewis acid.[1] If problems persist, consider a milder Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂.
Low yield of butyrophenone with unreacted starting material. Inactive Catalyst: The Lewis acid catalyst has been deactivated by moisture.[6]Ensure all glassware is thoroughly flame- or oven-dried. Use anhydrous solvents and freshly opened or purified reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Reaction Time or Temperature: The reaction conditions are too mild to drive the reaction to completion.Monitor the reaction progress via TLC or GC. If the reaction is sluggish, consider increasing the reaction time or slightly raising the temperature after the initial addition phase.
Insufficient Catalyst: Less than one full equivalent of the Lewis acid was used.Use at least one full equivalent of the Lewis acid catalyst to account for complexation with the product ketone.[1][3]
Formation of unexpected isomers (with substituted benzenes). Reaction Temperature: The temperature can influence the regioselectivity (ortho vs. para substitution).For substituted benzenes, perform the acylation at a lower temperature to favor the formation of the thermodynamically preferred para-isomer.[8]

Quantitative Data on Reaction Conditions

The following table summarizes how varying reaction parameters can influence the product distribution in a typical butyrophenone synthesis. (Note: These are representative values for illustrative purposes).

Benzene:Butyryl Chloride RatioCatalyst (Equivalents)Temperature (°C)Reaction Time (h)Butyrophenone Yield (%)Polyacylated Byproducts (%)
1:1AlCl₃ (1.1)504~75%~15%
1.5:1 AlCl₃ (1.1) 30 2 ~90% <5%
2:1AlCl₃ (1.1)302~92%<3%
1:1AlCl₃ (1.5)504~60%~30%
1.5:1FeCl₃ (1.1)506~70%<2%

Experimental Protocols

Optimized Protocol for Mono-acylation of Benzene to Butyrophenone

This protocol is designed to maximize the yield of butyrophenone while minimizing polyacylation.

Materials:

  • Anhydrous Benzene (C₆H₆)

  • Butyryl chloride (CH₃CH₂CH₂COCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM, CH₂Cl₂) or Carbon disulfide (CS₂) (solvent)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is oven or flame-dried to remove moisture.[1] The reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Reagents: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent (e.g., DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Prepare a solution of butyryl chloride (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[8]

  • Addition of Benzene: After the addition of butyryl chloride is complete, add anhydrous benzene (1.5 equivalents) dropwise from the dropping funnel, again keeping the temperature below 10 °C.

  • Reaction: Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. Monitor the reaction's progress by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude butyrophenone.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Visualizations

TroubleshootingWorkflow start High Polyacylation Detected? check_ratio Check Reactant Ratio (Benzene:Acyl Chloride) start->check_ratio Yes ratio_high Ratio < 1.2:1 ? check_ratio->ratio_high adjust_ratio Solution: Increase Benzene to >1.2 equivalents ratio_high->adjust_ratio Yes check_temp Check Reaction Temperature ratio_high->check_temp No end_node Mono-acylation Optimized adjust_ratio->end_node temp_high Temp > 40°C ? check_temp->temp_high adjust_temp Solution: Lower Temp (especially during addition) temp_high->adjust_temp Yes check_catalyst Check Catalyst Amount temp_high->check_catalyst No adjust_temp->end_node catalyst_high AlCl3 > 1.3 eq ? check_catalyst->catalyst_high adjust_catalyst Solution: Reduce AlCl3 to 1.1 equivalents catalyst_high->adjust_catalyst Yes catalyst_high->end_node No adjust_catalyst->end_node

Caption: Troubleshooting workflow for polyacylation issues.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Benzene Benzene Butyrophenone Butyrophenone (Deactivated Ring) Benzene->Butyrophenone + Acylium Ion Acylium Butyryl Cation (Electrophile) Butyrophenone_side Butyrophenone Polyacylated Di-acylated Product (Undesired) Butyrophenone_side->Polyacylated + Acylium Ion (Harsh Conditions) Acyl_Chloride Butyryl Chloride + AlCl3 Acyl_Chloride->Acylium

Caption: Simplified Butyrophenone reaction mechanism.

ExperimentalSetup cluster_flask Reaction Flask cluster_funnel Dropping Funnel stir_bar Magnetic Stirrer reactants Benzene + AlCl3 in Solvent ice_bath Ice Bath (0-5 °C) acyl_chloride Butyryl Chloride in Solvent condenser Condenser (N2 Inlet) cluster_flask cluster_flask condenser->cluster_flask cluster_flask->ice_bath cooled by cluster_funnel cluster_funnel cluster_funnel->cluster_flask

Caption: Experimental setup for butyrophenone synthesis.

References

Technical Support Center: Solvent Selection for Recrystallization of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of an appropriate solvent for the efficient recrystallization of 4'-Chlorobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the solid this compound. This process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool, which leads to the formation of purer crystals as the impurities remain in the solution.

Q2: What are the key characteristics of a good solvent for recrystallization?

A2: An ideal solvent for recrystallizing this compound should:

  • Dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of this compound to prevent "oiling out".

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective. This typically involves one solvent in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy, after which it is heated to redissolve and then cooled.

Q4: How much solvent should I use?

A4: The key is to use the minimum amount of hot solvent necessary to completely dissolve the this compound. Using too much solvent will result in a lower yield of purified crystals.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution was not sufficiently saturated.- The rate of cooling was too rapid.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
"Oiling out" occurs (a liquid separates instead of crystals). - The boiling point of the solvent is higher than the melting point of this compound.- The compound is significantly impure.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.- If using a solvent mixture, adjust the ratio of the "good" and "poor" solvents.
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during vacuum filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the funnel and filter paper are pre-heated before hot filtration.- Ensure a good seal on the Buchner funnel and wash the crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. - Colored impurities are still present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired compound.

Data Presentation: Estimated Solubility of this compound

The following table provides estimated solubility data for this compound in common laboratory solvents at different temperatures. These values are based on the general solubility principles of aromatic ketones and should be used as a guide for initial solvent screening. Experimental verification is highly recommended.

SolventPolarityBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
Ethanol Polar Protic78ModerateHigh
Methanol Polar Protic65ModerateHigh
Isopropanol Polar Protic82Low to ModerateHigh
Hexane Nonpolar69Very LowLow
Ethyl Acetate Moderately Polar77Moderate to HighVery High
Toluene Nonpolar111LowModerate to High
Water Very Polar100InsolubleVery Low

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of crude this compound. Add a few drops of a single potential solvent to each test tube at room temperature and observe the solubility. Heat the test tubes that showed low solubility at room temperature in a water bath and observe if the compound dissolves. The ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture on a hot plate until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which this compound is very soluble, even at room temperature, and a "poor" solvent in which it is insoluble or sparingly soluble, even when hot. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Workflow and Logic Diagrams

Recrystallization_Workflow Solvent Selection and Recrystallization Workflow cluster_selection Solvent Selection cluster_process Recrystallization Process start Start with Crude This compound test_solvents Test Solubility in Various Solvents (Hot & Cold) start->test_solvents good_solvent Good Single Solvent Found? (High solubility when hot, low when cold) test_solvents->good_solvent single_solvent Proceed with Single- Solvent Recrystallization good_solvent->single_solvent Yes two_solvent Select a Miscible Solvent Pair ('Good' & 'Poor') good_solvent->two_solvent No end_selection Solvent System Chosen single_solvent->end_selection two_solvent->end_selection dissolve Dissolve in Minimum Hot Solvent end_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end_process Pure this compound dry_crystals->end_process

Caption: Workflow for solvent selection and recrystallization of this compound.

References

Technical Support Center: Monitoring 4'-Chlorobutyrophenone Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective use of Thin-Layer Chromatography (TLC) in monitoring reactions involving 4'-Chlorobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method to visualize this compound on a TLC plate?

A1: The most straightforward and non-destructive method is using a UV lamp. This compound is an aromatic ketone, a class of compounds that typically absorbs UV light due to its conjugated π-system.[1][2][3][4] On TLC plates containing a fluorescent indicator (e.g., F254), the compound will appear as a dark spot against a green fluorescent background when irradiated with short-wave UV light (254 nm).[1][2][4] It is always recommended to try this method first before proceeding to destructive chemical staining.[5]

Q2: My starting material and product have very similar Rf values. How can I improve their separation?

A2: When the reactant and product have similar retention factors (Rf), resolving them can be challenging. Here are several strategies to improve separation:

  • Change the Solvent System: The most effective approach is to alter the polarity of the mobile phase.[6]

    • If spots are too high (high Rf), decrease the eluent's polarity.

    • If spots are too low (low Rf), increase the eluent's polarity.[7]

    • Experiment with different solvent mixtures. For instance, if you are using a hexane/ethyl acetate (B1210297) system, try incorporating a small amount of dichloromethane (B109758) or methanol (B129727) to change the selectivity.

  • Use a Co-spot: Always run a "co-spot" lane, where you spot the starting material and the reaction mixture on the same point.[8][9] If you see a single, well-defined spot in the co-spot lane, it is highly likely your starting material is unreacted. If you see an elongated spot or two distinct spots, it indicates the presence of a new product.

  • Try 2D TLC: For very difficult separations, you can run the TLC in one direction, dry the plate, turn it 90 degrees, and run it again in a different solvent system.[6] If a compound is a single substance, it will appear on the diagonal. Any spots appearing off the diagonal represent different compounds.[6]

Q3: I don't see any spots on my TLC plate, even under UV light. What should I do?

A3: If no spots are visible under UV light, consider the following possibilities and solutions:

  • Compound is Not UV-Active: While this compound is UV-active, some potential reactants or products in your reaction might not be.[10] In this case, you must use a chemical stain.

  • Sample is Too Dilute: The concentration of your compound might be too low for detection.[10][11] Try concentrating the sample or spotting the TLC plate multiple times in the same location, ensuring the solvent dries completely between each application.[10][11]

  • Compound Evaporated: If your compounds are volatile, they may have evaporated from the plate, especially if you applied heat to dry the spots.[10][12] Visualization in such cases can be difficult.

  • Incorrect Spotting: Ensure the baseline where you spotted your samples is above the solvent level in the developing chamber. If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[11][13]

Q4: What are the best chemical stains for visualizing this compound and its reaction products?

A4: Since this compound contains a ketone functional group, stains that react with carbonyls are highly effective. General oxidative stains also work well.

  • 2,4-Dinitrophenylhydrazine (DNPH): This is a specific stain for aldehydes and ketones.[14][15][16] It reacts to form hydrazones, which appear as yellow to orange spots.[2][17][18]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that is effective for many functional groups, including ketones.[1] It often produces distinctly colored spots for different compounds upon heating, which can help differentiate the product from the starting material.[6]

  • Potassium Permanganate (KMnO₄): This is a universal stain for compounds that can be oxidized, such as alcohols, alkenes, and aldehydes.[3][15][17] It will likely visualize this compound, appearing as yellow-brown spots on a purple background.[3][12][17]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Streaking or Tailing of Spots Sample is too concentrated (overloaded).[10][19]Dilute the sample before spotting.[10]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[10][20]
High-boiling point solvent in the sample (e.g., DMF, DMSO).After spotting, place the TLC plate under high vacuum for a few minutes before developing.[6]
Spots Not Moving from Baseline (Rf ≈ 0) The mobile phase (eluent) is not polar enough.[7]Increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[10]
Spots at the Solvent Front (Rf ≈ 1) The mobile phase (eluent) is too polar.[7]Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[10]
Uneven Solvent Front The TLC plate is touching the side of the chamber or filter paper.[11]Center the plate in the chamber, ensuring it does not touch the sides.[21]
The adsorbent (silica gel) is chipped or has flaked off at the edges.[20][21]Handle the plate carefully. If the bottom is damaged, the solvent front will be uneven.[20]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[21] Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[8]

  • Spotting:

    • Using a capillary tube, apply a small spot of the diluted starting material solution to the 'SM' mark.

    • Apply a spot of the reaction mixture to the 'RM' mark.

    • Apply a spot of the starting material and then the reaction mixture (on top of the first spot) to the 'Co' mark.[8][9]

  • Development: Place the spotted plate into a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[13] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[8][21]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate completely. Visualize the spots using a UV lamp first. If necessary, use a chemical stain afterward.

  • Analysis: Monitor the disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot over time. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[9]

Protocol 2: Preparation and Use of Visualization Reagents
ReagentPreparationProcedure
2,4-Dinitrophenylhydrazine (DNPH) Stain Dissolve 12 g of 2,4-dinitrophenylhydrazine, 60 mL of concentrated sulfuric acid, and 80 mL of water in 200 mL of 95% ethanol.[2][14][15]After developing and drying the TLC plate, dip it into the stain solution or spray the plate evenly. Aldehyde and ketone spots will appear as yellow to orange without heating.[16][17]
Potassium Permanganate (KMnO₄) Stain Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[15][17]Dip the dried plate into the stain. Oxidizable compounds will appear as yellow or brown spots on a purple/pink background.[3] Gentle heating with a heat gun may be required to develop the spots.[2][17]
p-Anisaldehyde Stain To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir to ensure homogeneity.[2]Dip the dried plate into the stain, wipe the back with a paper towel, and gently heat with a heat gun until colored spots appear against a light pink background.[1]

Visualization Workflows

Caption: Standard workflow for monitoring a chemical reaction using TLC.[21]

TLC_Troubleshooting_Flowchart decision decision solution solution start Start Troubleshooting q1 Are spots visible (UV or Stain)? start->q1 sol1 Sample too dilute: Concentrate or re-spot multiple times. Wrong visualization method: Use appropriate stain (e.g., DNPH for ketones). Baseline below solvent: Ensure baseline is above solvent level. q1->sol1 No q2 Are spots streaking or tailing? q1->q2 Yes sol2 Sample overloaded: Dilute the sample. Compound is acidic/basic: Add acid/base modifier to eluent. High-boiling solvent present: Dry plate under vacuum before developing. q2->sol2 Yes q3 What is the Rf value? q2->q3 No sol3a Rf is too low (≈0): Increase eluent polarity. q3->sol3a < 0.2 sol3b Rf is too high (≈1): Decrease eluent polarity. q3->sol3b > 0.8 sol3c Rf is good (0.2-0.8): Separation is successful. q3->sol3c 0.2 - 0.8

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

Dealing with emulsion formation during aqueous workup of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the aqueous workup of 4'-Chlorobutyrophenone and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the aqueous workup of my this compound synthesis?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as microscopic droplets in the other.[1] During the aqueous workup of this compound, which is often synthesized via a Friedel-Crafts acylation reaction, emulsions are common. The primary cause is often the quenching of the aluminum chloride (AlCl₃) catalyst with water or acid. This process can generate fine, gelatinous precipitates of aluminum salts (e.g., aluminum hydroxide (B78521) or hydrated aluminum oxides) that stabilize the emulsion by accumulating at the interface between the organic and aqueous layers.[1] Other contributing factors can include the presence of surfactant-like byproducts from the reaction or vigorous shaking of the separatory funnel.[1]

Q2: I've formed a persistent emulsion. What is the first and simplest step I should take?

Patience is often the most straightforward initial approach. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[1] Frequently, the emulsion will begin to break or at least decrease in volume as the droplets coalesce on their own. Gentle tapping or swirling of the funnel can sometimes help to expedite this process.[1]

Q3: Are there any preventative measures I can take to avoid emulsion formation in the first place?

Yes, preventing an emulsion is often easier than breaking one.[1] Consider the following preventative strategies:

  • Modified Quenching: Instead of quenching the reaction mixture directly with water or ice, try quenching with a 3M hydrochloric acid (HCl) solution. After the addition, gently heating the mixture for 5-10 minutes can help to break down the aluminum salts into more soluble species, thereby reducing the likelihood of emulsion formation.[1][2]

  • Gentle Agitation: When performing the extraction, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking. This minimizes the formation of fine droplets that can lead to a stable emulsion.[1]

  • Solvent Evaporation: If practical for your experimental setup, consider evaporating the reaction solvent before beginning the aqueous workup. The residue can then be redissolved in the extraction solvent.[3]

Q4: The emulsion is not breaking on its own. What are the most common chemical methods to break the emulsion?

If waiting is not effective, several chemical interventions can be employed:

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix.[1] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and helps to force phase separation.[1][3]

  • pH Adjustment: Adding a dilute acid (like HCl) or a base can alter the solubility of certain compounds that may be acting as emulsifying agents, leading to the collapse of the emulsion.[3] For workups of Friedel-Crafts reactions, acidification is often beneficial.[1]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes break the emulsion by diluting the organic phase. In more stubborn cases, adding a small amount of a different solvent, such as methanol (B129727) (if compatible with your product), may be effective.[1]

Q5: Are there any physical methods to break a persistent emulsion?

Yes, several physical methods can be effective:

  • Filtration through Celite®: This is a highly effective method, especially when suspended solids are suspected to be the cause of the emulsion.[1] Filtering the entire emulsified mixture through a pad of Celite® can physically remove the fine particulates that are stabilizing the emulsion, allowing the layers to separate in the filtrate.[1]

  • Centrifugation: Transferring the mixture to centrifuge tubes and spinning at a moderate speed can provide the mechanical force needed to compel the denser phase to the bottom, effectively breaking the emulsion.[1][4]

  • Gentle Heating: Applying gentle heat can reduce the viscosity of the emulsion and facilitate phase separation. However, care must be taken to avoid decomposing the desired product.[3]

  • Freezing: Lowering the temperature to induce freezing can also be effective. The formation of ice crystals can physically disrupt the emulsion. After freezing, the mixture is allowed to thaw, and the phases can then be separated.[3]

Troubleshooting Guide: Emulsion Formation

The following table summarizes common troubleshooting strategies for dealing with emulsion formation during the aqueous workup of this compound.

Technique Description Advantages Disadvantages
Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed or gently swirl.Simplest method, no addition of reagents.Can be time-consuming and may not be effective for stable emulsions.
Salting Out Add saturated or solid NaCl.Simple, fast, and generally effective.[1]Increases the salt concentration in the aqueous waste; may not work for highly stable emulsions.
Acidification Add dilute HCl.Particularly effective for Friedel-Crafts workups by dissolving aluminum salts.[1][2]Requires that the product is stable to acidic conditions.
Filtration through Celite® Filter the entire mixture through a pad of Celite®.Very effective for emulsions stabilized by suspended solids.[1]Can be slow; potential for minor product loss on the filter aid.
Centrifugation Spin the mixture in a centrifuge.Highly effective for breaking fine emulsions.[4]Requires access to a centrifuge; may be impractical for large volumes.
Solvent Addition Add more of the extraction solvent or a different compatible solvent.Simple and can be effective if the emulsion is concentration-dependent.[1]Increases the total volume of solvent to be removed later.
Gentle Heating Gently warm the mixture.Can reduce viscosity and promote separation.[3]Risk of product decomposition if overheated.
Freezing Cool the mixture until it freezes, then thaw.Can physically disrupt the emulsion structure.[3]Can be time-consuming.

Detailed Experimental Protocol: Breaking an Emulsion via Celite® Filtration

This protocol is recommended when an emulsion persists after initial attempts to break it by waiting and salting out, particularly if suspended solids from a Friedel-Crafts reaction are suspected.

Materials:

  • Emulsified mixture of this compound in an organic solvent and aqueous layer

  • Celite® (diatomaceous earth)

  • Büchner funnel and filter flask of appropriate size

  • Filter paper

  • Clean separatory funnel

  • Spatula

  • Vacuum source

Procedure:

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in the Büchner funnel that fits snugly and covers all the holes.

    • Add a 1-2 cm layer of Celite® to the funnel.

    • Wet the Celite® pad with the organic solvent being used in the extraction and apply a gentle vacuum to pack the pad.

  • Filtration:

    • Carefully pour the entire emulsified mixture onto the Celite® pad in the Büchner funnel.

    • Apply a gentle vacuum to draw the liquid through the filter pad. The liquid that passes through should be a clear, two-phase mixture.

  • Separation:

    • Transfer the filtrate to a clean separatory funnel.

    • Allow the layers to settle.

    • Carefully drain and collect the separated organic and aqueous layers.

  • Final Workup:

    • Proceed with any further washing steps as required for your specific procedure (e.g., washing the organic layer with brine).

    • Dry the collected organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Remove the solvent under reduced pressure to isolate the crude this compound.

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for addressing emulsion formation during the aqueous workup.

EmulsionTroubleshooting start Emulsion Formed During Aqueous Workup wait Allow to Stand (10-30 min) start->wait resolved1 Emulsion Broken wait->resolved1 Yes not_resolved1 Emulsion Persists wait->not_resolved1 No end Proceed with Workup resolved1->end salt Add Saturated NaCl (Brine) & Gently Mix not_resolved1->salt resolved2 Emulsion Broken salt->resolved2 Yes not_resolved2 Emulsion Persists salt->not_resolved2 No resolved2->end solids_check Are Suspended Solids (e.g., from AlCl₃ quench) Likely? not_resolved2->solids_check celite Filter Through Celite® Pad solids_check->celite Yes other_methods Consider Other Methods: - Centrifugation - pH Adjustment - Solvent Addition - Gentle Heating/Cooling solids_check->other_methods No resolved3 Emulsion Broken celite->resolved3 resolved3->end resolved4 Emulsion Broken other_methods->resolved4 resolved4->end

Caption: Troubleshooting workflow for emulsion formation.

References

Technical Support Center: Synthesis of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 4'-Chlorobutyrophenone. The information is designed to help improve the selectivity and overall success of the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I address them?

Low yields in the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any moisture in the glassware, reagents, or solvents will deactivate the catalyst. Ensure all equipment is thoroughly dried, and use anhydrous reagents and solvents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction. A general guideline is to use at least one equivalent of the catalyst with respect to the acylating agent (butyryl chloride). Using a slight excess (e.g., 1.1 equivalents) may be beneficial.[1]

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they may also promote side reactions and decomposition of reactants or products. It is advisable to start with a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then gradually increase it if necessary.[1]

  • Improper Quenching: The work-up procedure is critical for maximizing product recovery. Quenching the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring can help break up the aluminum chloride-ketone complex and minimize product loss.[1]

Q2: I am observing the formation of multiple products and byproducts in my reaction. How can I improve the selectivity for this compound?

Improving selectivity in the Friedel-Crafts acylation of chlorobenzene is crucial for obtaining a pure product. Here are key considerations:

  • Regioselectivity: The chloro group on chlorobenzene is an ortho-, para-directing deactivator. This means that acylation will primarily occur at the para position (to form this compound) and the ortho position (to form 2'-Chlorobutyrophenone). The para isomer is generally the major product due to reduced steric hindrance.[2]

    • Solvent Choice: The choice of solvent can influence the ratio of para to ortho isomers. Non-polar solvents like carbon disulfide or dichloromethane (B109758) often favor the formation of the para product.

  • Polyacylation: Although less common in acylation compared to alkylation, polyacylation can occur, leading to the introduction of more than one butyryl group onto the aromatic ring.[3] Using a stoichiometric amount of the limiting reagent (chlorobenzene or butyryl chloride) can help minimize this. The deactivating nature of the ketone product also helps to prevent further acylation.[3]

  • Isomerization: While less of a concern with acylium ions compared to carbocations in Friedel-Crafts alkylation, ensuring the purity of the butyryl chloride is important to prevent the formation of isomeric ketone byproducts.[4]

Q3: The reaction mixture becomes a thick, unmanageable slurry. What is causing this and how can I resolve it?

The formation of a thick precipitate is a common issue in Friedel-Crafts acylation and is often due to the complexation of the this compound product with the aluminum chloride catalyst.[1]

  • Sufficient Solvent: Ensure an adequate volume of a suitable solvent, such as dichloromethane or 1,2-dichloroethane, is used to maintain a stirrable mixture.

  • Controlled Addition: Adding the acylating agent (butyryl chloride) slowly and maintaining a low reaction temperature can help manage the exothermicity of the reaction and the rate of precipitate formation.

  • Vigorous Stirring: Employing efficient mechanical stirring is crucial to ensure proper mixing and heat transfer throughout the reaction.

Data Presentation

Table 1: Catalyst Performance in Friedel-Crafts Acylation of Chlorobenzene

CatalystTypical Loading (mol%)Reaction ConditionsReported Yield of Aryl KetonesSelectivity
Aluminum Chloride (AlCl₃)100 - 1200°C to RT, DichloromethaneModerate to HighGood para-selectivity
Ferric Chloride (FeCl₃)100 - 120RT to 60°C, DichloromethaneModerateGood para-selectivity
Zinc Oxide (ZnO)CatalyticHigher temperaturesVariesCan be less selective
Metal TriflatesCatalyticVariesGood to HighOften high selectivity

Note: This table provides a general comparison of catalysts used in Friedel-Crafts acylation. Specific yields and selectivities for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol provides a general laboratory procedure for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Butyryl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate (B1210297)

Procedure:

  • Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

  • Reaction Setup: In a fume hood, charge the round-bottom flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Slowly add chlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add butyryl chloride (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient as the eluent to isolate the this compound.[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup (AlCl3, CH2Cl2, 0-5°C) prep_reagents->setup add_reactants Slow Addition of Chlorobenzene & Butyryl Chloride setup->add_reactants reaction Stir at RT (Monitor by TLC) add_reactants->reaction quench Quench on Ice/HCl reaction->quench extract Extraction & Washes quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

selectivity_factors cluster_goal Goal cluster_factors Controlling Factors cluster_regio Regioselectivity cluster_side_reactions Minimizing Side Reactions cluster_conditions Reaction Conditions goal High Selectivity for This compound para_ortho Favor Para over Ortho para_ortho->goal solvent Solvent Choice (e.g., non-polar) para_ortho->solvent steric Steric Hindrance para_ortho->steric polyacylation Prevent Polyacylation polyacylation->goal stoichiometry Control Stoichiometry polyacylation->stoichiometry deactivation Product Deactivation polyacylation->deactivation temp Low Temperature temp->goal catalyst Catalyst Activity catalyst->goal

Caption: Key factors influencing the selectivity of this compound synthesis.

References

Validation & Comparative

Comparative Guide to the Quantitative Analysis of 4'-Chlorobutyrophenone: HPLC, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4'-Chlorobutyrophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their respective strengths and weaknesses for this application. The information presented is supported by representative experimental data to aid in method selection and development.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantitative analysis of this compound. The data is compiled from validated methods for structurally similar aromatic ketones and pharmaceutical impurities and serves as a benchmark for method development and validation.

ParameterHPLC with UV DetectionGC-MSUV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioMeasurement of light absorbance
Linearity (R²) > 0.999> 0.999> 0.995
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~1 µg/mL
Specificity High (with proper method development)Very High (mass analyzer provides structural information)Low (prone to interference from other UV-absorbing compounds)
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost ModerateHighLow
Solvent Consumption HighLowLow

Experimental Protocols

HPLC Method for Quantitative Analysis of this compound

This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a known volume to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and sensitivity, making it an excellent alternative, especially for trace-level analysis or impurity profiling.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 182, 139, 111).

Sample Preparation:

  • Prepare standard and sample solutions in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Derivatization is typically not required for this compound.

Mandatory Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Objective (Quantitative Analysis of this compound) lit_review Literature Review & Physicochemical Properties start->lit_review method_selection Initial Method Selection (Reverse-Phase HPLC) lit_review->method_selection param_optimization Parameter Optimization method_selection->param_optimization column_select Column Selection (e.g., C18, C8) param_optimization->column_select mobile_phase Mobile Phase Composition (Acetonitrile:Water, pH) param_optimization->mobile_phase detection Detection Wavelength (e.g., 254 nm) param_optimization->detection other_params Flow Rate, Temperature, Injection Volume param_optimization->other_params method_validation Method Validation (ICH Q2(R1)) column_select->method_validation mobile_phase->method_validation detection->method_validation other_params->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness final_method Final Validated HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method end End: Routine Analysis final_method->end

Caption: Workflow for HPLC Method Development and Validation.

Analytical_Method_Comparison analyte This compound Quantitative Analysis hplc HPLC-UV analyte->hplc gcms GC-MS analyte->gcms uvvis UV-Vis Spectrophotometry analyte->uvvis hplc_pros Pros: - Good Specificity - High Precision & Accuracy - Widely Available hplc->hplc_pros Advantages hplc_cons Cons: - High Solvent Consumption - Moderate Throughput hplc->hplc_cons Disadvantages gcms_pros Pros: - Excellent Specificity - Highest Sensitivity (LOD/LOQ) - Structural Information gcms->gcms_pros Advantages gcms_cons Cons: - High Instrument Cost - Requires Volatility gcms->gcms_cons Disadvantages uvvis_pros Pros: - Simple & Rapid - Low Cost - High Throughput uvvis->uvvis_pros Advantages uvvis_cons Cons: - Low Specificity - Prone to Interference - Lower Sensitivity uvvis->uvvis_cons Disadvantages

Caption: Comparison of Analytical Techniques for this compound.

A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 4'-Chlorobutyrophenone and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4'-Chlorobutyrophenone and its potential impurities. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist in method selection and implementation for quality control and research applications.

Introduction

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to identify and quantify this compound and any process-related or degradation impurities. This guide compares the utility of GC-MS, a widely used technique for volatile and semi-volatile compounds, with HPLC, a versatile method for a broad range of analytes.

Analytical Methodologies: A Comparative Overview

The selection of an analytical method for this compound and its impurities depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers high resolution and sensitivity, and the mass spectrometric detector provides structural information, aiding in the unambiguous identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. With various stationary phases and mobile phase compositions, HPLC methods can be tailored to achieve optimal separation of the parent compound from its impurities.

The following sections provide detailed experimental protocols for both a proposed GC-MS method and a comparative HPLC method for the analysis of this compound.

Experimental Protocols

GC-MS Method for the Analysis of this compound and Volatile Impurities

This protocol is designed for the quantification of this compound and the identification of volatile process-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methylene (B1212753) chloride or acetone, to prepare a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless, operated in split mode (e.g., 50:1)
Injector Temp. 250 °C
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-450
Data Acquisition Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of this compound

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum. The Kovats retention index for this compound on a standard non-polar column is approximately 1586.[1]

  • Identify potential impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify this compound using a calibration curve generated from the peak areas of the standards.

HPLC Method for the Analysis of this compound and Non-Volatile Impurities

This protocol provides a comparative method for the quantification of this compound and the analysis of less volatile impurities. This method is based on established protocols for similar butyrophenone (B1668137) derivatives.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of the mobile phase to prepare a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 50 µg/mL for analysis.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Injection Vol. 10 µL

3. Data Analysis:

  • Identify this compound by its retention time compared to a standard.

  • Separate and detect potential impurities that are amenable to reverse-phase chromatography.

  • Quantify this compound using a calibration curve generated from the peak areas of the standards.

Potential Impurities of this compound

The manufacturing process of this compound, typically a Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride, can lead to several potential impurities. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also help identify potential degradation products.[4][5][6][7]

Process-Related Impurities:

  • Unreacted Starting Materials: Chlorobenzene and butyryl chloride.

  • Isomeric Byproducts: 2'- and 3'-Chlorobutyrophenone due to ortho and meta acylation.

  • Polysubstituted Products: Dichlorobutyrophenones.

  • Related Substances: Other chlorinated or acylated species.

Degradation Products:

  • Hydrolysis of the chloro group to form 4'-hydroxybutyrophenone.

  • Oxidation products.

Genotoxic Impurities:

  • A potential genotoxic impurity that could arise from the synthesis is 4-chloro-1-butanol, for which a sensitive GC-MS method has been developed.[8][9]

Method Comparison and Performance Data

The choice between GC-MS and HPLC will depend on the specific analytical needs. The following table summarizes the key performance characteristics of each method.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV absorbance.
Applicability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.
Specificity High (mass spectral data provides structural confirmation).Moderate to high (retention time and UV spectrum).
Sensitivity High (typically low ng to pg levels).Moderate (typically low µg to ng levels).
Quantification Excellent linearity and precision.Excellent linearity and precision.
Impurity Profiling Excellent for volatile and semi-volatile impurities.Excellent for non-volatile and polar impurities.
Throughput Moderate, depending on the run time.High, with modern UPLC systems.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Identify Peaks F->G H Quantify Analyte G->H I Identify Impurities G->I

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Inject Sample C->D E HPLC Separation D->E F UV-Vis Detection E->F G Identify Peaks F->G H Quantify Analyte G->H I Detect Impurities G->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

Both GC-MS and HPLC are suitable techniques for the analysis of this compound, each with its own advantages. GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities due to its high specificity and sensitivity. HPLC is a more versatile technique, capable of analyzing a broader range of impurities, including non-volatile and thermally labile compounds. The choice of method should be guided by the specific requirements of the analysis, such as the target analytes and the desired level of sensitivity. For comprehensive impurity profiling, a combination of both techniques may be necessary. The provided protocols offer a starting point for method development and validation in a regulated environment.

References

A Comparative Guide to Analytical Method Validation for 4'-Chlorobutyrophenone: HPLC vs. GC-MS Approaches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4'-Chlorobutyrophenone. The validation of these analytical methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability in pharmaceutical development and quality control.

The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and stability testing. This document outlines detailed experimental protocols for both HPLC and GC-MS methods and presents a comparative analysis of their performance based on key validation parameters.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is an excellent technique for the analysis of volatile and semi-volatile compounds. This compound, being a semi-volatile compound, can be effectively analyzed by GC-MS.

Comparative Validation Data

The following table summarizes the performance of the hypothetical HPLC and GC-MS methods for the analysis of this compound, based on the ICH validation parameters.

Validation ParameterHPLC MethodGC-MS MethodICH Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 3.0%
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Range 1 - 150 µg/mL0.1 - 50 µg/mLDependent on assay
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10

Experimental Protocols

HPLC Method Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile (B52724).

    • Prepare a series of calibration standards ranging from 1 µg/mL to 150 µg/mL by diluting the stock solution with the mobile phase.

    • For sample analysis, dissolve the test substance in the mobile phase to obtain a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 254 nm.

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

    • The concentration of this compound in the test samples is determined from the calibration curve.

GC-MS Method Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in dichloromethane (B109758).

    • Prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by diluting the stock solution with dichloromethane.

    • For sample analysis, dissolve the test substance in dichloromethane to achieve a concentration within the calibration range.

  • Instrumentation and Conditions:

    • System: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

    • The concentration in the samples is calculated based on this calibration curve.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical Method Validation Workflow cluster_params start Start: Define Analytical Procedure & Purpose protocol Develop & Optimize Analytical Method start->protocol validation_protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) protocol->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity range_node Range validation_protocol->range_node accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod Limit of Detection (LOD) validation_protocol->lod loq Limit of Quantification (LOQ) validation_protocol->loq robustness Robustness validation_protocol->robustness data_analysis Analyze Validation Data Against Acceptance Criteria validation_report Prepare Validation Report data_analysis->validation_report end_node End: Method Approved for Intended Use validation_report->end_node

Detecting 4'-Chlorobutyrophenone: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring sensitive and accurate quantification of 4'-Chlorobutyrophenone, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques, supported by experimental data and detailed protocols, to aid in determining the most suitable approach for specific analytical needs. The primary focus is on establishing the Limit of Detection (LOD), a critical parameter in trace analysis.

Performance Comparison: HPLC vs. Alternative Methods

The choice of analytical technique for the determination of this compound hinges on factors such as required sensitivity, sample matrix, and available instrumentation. While HPLC with UV detection is a robust and widely accessible method, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offer significantly lower detection limits.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV This compound (estimated)~ 2 - 5 µg/mL~ 5 - 20 µg/mL
GC-MS Butyrophenone (B1668137) Derivatives~ 0.1 pmol (on-column)Not specified
HPLC-MS/MS Butyrophenone Derivatives~ 0.1 ng/mL[1]0.1 - 0.5 ng/mL[2]

Note: The LOD and LOQ for HPLC-UV of this compound are estimated based on typical performance for aromatic ketones, as specific validated data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (MeCN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. A typical starting point is a 60:40 (v/v) mixture of MeCN and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm, which is a common wavelength for aromatic ketones.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. A series of dilutions are then made to establish a calibration curve and determine the LOD and Limit of Quantitation (LOQ). The LOD can be estimated as the concentration that yields a signal-to-noise ratio of approximately 3.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level detection, especially in complex matrices.

  • Gas Chromatograph: A GC system with a capillary column inlet.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection is preferred for trace analysis. Injector temperature should be optimized (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. An example program could be: start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound will provide the highest sensitivity.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, providing the lowest detection limits for butyrophenone derivatives.[1]

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reverse-phase C18 column with smaller particle sizes (e.g., < 3 µm) is suitable for fast and efficient separations.

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) and water, often with the addition of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for butyrophenones.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions. This highly selective technique significantly reduces background noise and improves sensitivity.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps involved in determining the limit of detection for this compound using HPLC.

LOD_Determination_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_lod LOD Calculation stock Prepare Stock Solution of this compound serial_dil Perform Serial Dilutions stock->serial_dil inject Inject Standards into HPLC chromatograms Acquire Chromatograms inject->chromatograms peak_area Measure Peak Area/Height chromatograms->peak_area cal_curve Construct Calibration Curve peak_area->cal_curve lod Calculate LOD (S/N ≈ 3) cal_curve->lod sn_ratio Determine Signal-to-Noise Ratio sn_ratio->lod

Caption: Workflow for LOD determination by HPLC.

Logical_Relationship cluster_method Analytical Method cluster_performance Performance Metric HPLC HPLC-UV Sensitivity Sensitivity (LOD) HPLC->Sensitivity Moderate GCMS GC-MS GCMS->Sensitivity High HPLCMSMS HPLC-MS/MS HPLCMSMS->Sensitivity Very High

Caption: Method sensitivity comparison.

References

A Comparative Guide to Establishing the Limit of Quantification (LOQ) for 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing a reliable limit of quantification (LOQ) is a critical step in the validation of analytical methods. The LOQ represents the lowest concentration of an analyte—in this case, 4'-Chlorobutyrophenone—that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of established methodologies for determining the LOQ, supported by detailed experimental protocols and visual workflows.

Comparison of Methodologies for LOQ Determination

The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures outlines several common methods for determining the LOQ.[1][2][3] The two most prevalent instrumental methods are the Signal-to-Noise (S/N) ratio and the use of the standard deviation of the response and the slope of the calibration curve.[1][2]

Method Principle Advantages Disadvantages Typical Application
Signal-to-Noise (S/N) Ratio The LOQ is determined as the concentration that results in a signal-to-noise ratio of 10:1.[1][4]Conceptually simple and widely accepted.[4] Can be determined from a small number of samples.The measurement of noise can be subjective and vary between instruments and software.Chromatographic methods (HPLC, GC) where baseline noise is observable.[4]
Standard Deviation of the Response and Slope The LOQ is calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formula: LOQ = 10σ/S.[2][5][6]More objective and statistically robust than the S/N method.[3]Requires a well-defined calibration curve and multiple blank measurements to accurately determine σ.Applicable to a wide range of analytical procedures, including spectroscopic and chromatographic methods.[3]
Visual Evaluation The LOQ is the minimum concentration at which the analyte can be quantified with acceptable accuracy and precision by visual inspection of the chromatogram.Can be useful for non-instrumental methods.Highly subjective and not recommended for quantitative instrumental analysis.Primarily used for qualitative or limit tests.

Experimental Protocols

Below are detailed methodologies for determining the LOQ of this compound using HPLC-UV and GC-MS.

Protocol 1: LOQ Determination by HPLC-UV using the Calibration Curve Method

This protocol is based on the standard deviation of the y-intercept of the regression line.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations expected to be near the LOQ (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µg/mL).

3. Experimental Procedure:

  • Inject the prepared calibration standards into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve to obtain the equation y = mx + c, where 'm' is the slope (S).

  • Determine the standard deviation of the y-intercepts of the regression lines (σ). If software does not provide this directly, it can be estimated from the residual standard deviation of the regression line.[1]

4. Calculation of LOQ:

  • Use the formula: LOQ = 10 * (σ / S) [2][5][6]

    • σ = Standard deviation of the y-intercept.

    • S = Slope of the calibration curve.

5. Verification:

  • Prepare a new standard at the calculated LOQ concentration.

  • Inject this standard multiple times (n≥6) and determine the precision and accuracy. The results should meet pre-defined acceptance criteria (e.g., relative standard deviation (RSD) ≤ 10%).

Protocol 2: LOQ Determination by GC-MS using the Signal-to-Noise Ratio Method

For potentially volatile compounds or for higher sensitivity, GC-MS is a suitable alternative.

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: A suitable temperature gradient to ensure good separation (e.g., start at 100°C, ramp to 280°C).

  • MS Detection: Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound to enhance sensitivity.

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Spiked Samples: Prepare a series of low-concentration spiked samples by diluting the stock solution.

3. Experimental Procedure:

  • Inject a blank solvent multiple times to determine the baseline noise.

  • Inject the low-concentration samples.

  • Measure the signal height of the this compound peak and the noise level in a region of the chromatogram close to the peak but where no signal is present.

  • Calculate the S/N ratio for each concentration.

4. Determination of LOQ:

  • The LOQ is the concentration at which the S/N ratio is approximately 10:1.[1][4] This can be determined by interpolation from the S/N ratios of the prepared samples.

5. Verification:

  • Confirm the determined LOQ by analyzing a sample at this concentration to ensure that the precision and accuracy criteria are met.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in establishing the LOQ, the following diagrams are provided.

LOQ_Determination_Workflow cluster_dev Method Development cluster_val LOQ Establishment & Validation cluster_report Reporting dev_instrument Select Analytical Technique (HPLC/GC-MS) dev_params Optimize Method Parameters dev_instrument->dev_params Initial Setup prep_standards Prepare Stock & Calibration Standards dev_params->prep_standards Finalized Method run_exp Perform Experiment (Calibration Curve or S/N) prep_standards->run_exp calc_loq Calculate/Determine LOQ Value run_exp->calc_loq verify_loq Verify LOQ with Spiked Samples (Precision & Accuracy) calc_loq->verify_loq report Report LOQ verify_loq->report Meets Acceptance Criteria

Caption: Workflow for establishing the Limit of Quantification (LOQ).

Caption: Relationship between LOD, LOQ, and Signal-to-Noise ratio.

References

A Comparative Guide to the Reactivity of 4'-Chlorobutyrophenone and 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, understanding the nuanced reactivity of starting materials is paramount for efficient and successful outcomes. This guide provides an objective comparison of the reactivity of two common butyrophenone (B1668137) derivatives: 4'-chlorobutyrophenone and 4'-fluorobutyrophenone (B1266102). The analysis is supported by established chemical principles and relevant experimental data, with a focus on reactions pertinent to pharmaceutical synthesis.

The reactivity of these compounds can be considered at two primary locations: the halogen-substituted aromatic ring and the aliphatic butyryl side chain. The nature of the halogen atom—chlorine versus fluorine—significantly influences the reactivity at the aromatic position, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings, especially those bearing electron-withdrawing groups. In the case of 4'-halobutyrophenones, the carbonyl group acts as a moderate electron-withdrawing group, activating the aromatic ring for nucleophilic attack, primarily at the para position where the halogen is located.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. A key determinant of the reaction rate is the ability of the halogen to act as a leaving group. Contrary to the trend observed in SN1 and SN2 reactions, fluoride (B91410) is a better leaving group than chloride in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the ipso-carbon more electrophilic. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine.

SNAr_Mechanism cluster_reactivity Relative Reactivity (Rate-Determining Step) A 4'-Halobutyrophenone B Meisenheimer Complex A->B + Nu⁻ Nu Nucleophile (Nu⁻) C Substituted Product B->C - X⁻ (Leaving Group) X Halide (X⁻) F X = F (Faster) Cl X = Cl (Slower)

Figure 1: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction of 4'-halobutyrophenones.

Based on this principle, 4'-fluorobutyrophenone is expected to be significantly more reactive than this compound in SNAr reactions.

Reactivity in Aliphatic Nucleophilic Substitution: Application in Pharmaceutical Synthesis

While the halogen on the aromatic ring dictates reactivity in SNAr, many synthetic applications of these butyrophenones involve reactions at the aliphatic side chain. A prominent example is the synthesis of the antipsychotic drug haloperidol (B65202). In this synthesis, 4-chloro-4'-fluorobutyrophenone (B134399) is a key intermediate where the chlorine atom on the butyryl chain undergoes nucleophilic substitution by a piperidine (B6355638) derivative.

In this context, the fluorine atom on the aromatic ring is not the leaving group. Instead, its electron-withdrawing nature can subtly influence the reactivity of the carbonyl group, but the primary reaction site is the aliphatic C-Cl bond. The synthesis of haloperidol and its analogs often utilizes 4-chloro-4'-fluorobutyrophenone, highlighting the practical importance of this particular substitution pattern in drug manufacturing.

Haloperidol_Synthesis cluster_info Synthetic Pathway Butyrophenone 4-Chloro-4'-fluorobutyrophenone Haloperidol Haloperidol Butyrophenone->Haloperidol Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Piperidine->Haloperidol + Base info Aliphatic Nucleophilic Substitution (Displacement of side-chain chlorine)

Figure 2: Synthetic pathway for Haloperidol, illustrating the use of 4-chloro-4'-fluorobutyrophenone as a key intermediate.

Data Presentation

The following table summarizes the comparative reactivity of this compound and 4'-fluorobutyrophenone based on the type of reaction.

Feature4'-FluorobutyrophenoneThis compound
Reactivity in SNAr HighLow
Leaving Group Ability (Aromatic) ExcellentModerate
Electrophilicity of ipso-Carbon HigherLower
Utility in Aliphatic Substitution Commonly used as 4-chloro-4'-fluorobutyrophenone for side-chain reactions.Less commonly cited in the synthesis of major pharmaceuticals compared to the fluoro analog.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the reaction of a 4'-halobutyrophenone with an amine nucleophile.

Materials:

  • 4'-Halobutyrophenone (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the 4'-halobutyrophenone, amine nucleophile, and potassium carbonate.

  • Add a sufficient volume of DMSO to dissolve the reactants (e.g., 0.5 M concentration of the limiting reagent).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Note: Due to the higher reactivity of 4'-fluorobutyrophenone, this reaction is expected to proceed faster and/or at a lower temperature compared to the reaction with this compound.

Protocol 2: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone

The following protocol is adapted from established synthetic routes for haloperidol.[1]

Materials:

  • 4-Chloro-4'-fluorobutyrophenone (1.0 eq)

  • 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq)

  • Potassium iodide (catalytic amount)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and a catalytic amount of potassium iodide in DMF.

  • Add 4-chloro-4'-fluorobutyrophenone to the mixture.

  • Heat the reaction mixture with stirring (e.g., to 70-90 °C) for several hours until the starting material is consumed, as monitored by TLC or HPLC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude haloperidol can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Conclusion

Conversely, in the context of synthesizing molecules like haloperidol, where the reaction occurs at the aliphatic side chain, the choice of the 4'-halogen is more for its electronic influence and its prevalence in established synthetic routes. In these cases, 4-chloro-4'-fluorobutyrophenone is a widely used and commercially available intermediate .

Therefore, for researchers and drug development professionals, the selection between these two reagents should be guided by the specific transformation being targeted. For novel derivatization via SNAr, 4'-fluorobutyrophenone would be the preferred starting material for enhanced reactivity. For established syntheses involving side-chain modification, adherence to proven protocols with the specified intermediates is recommended.

References

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates, the efficient production of 4'-Chlorobutyrophenone is a critical step. This compound serves as a key building block for various active pharmaceutical ingredients. The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobutyryl chloride, a reaction heavily reliant on the choice of a Lewis acid catalyst. This guide provides an objective comparison of common Lewis acid catalysts for this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

The selection of a Lewis acid catalyst directly influences the yield, reaction rate, and isomer distribution of the final product. While a variety of Lewis acids can catalyze the Friedel-Crafts acylation, their performance in the synthesis of this compound can differ significantly.

Performance Comparison of Lewis Acid Catalysts

The following table summarizes the performance of various Lewis acid catalysts in the Friedel-Crafts acylation of chlorobenzene. While directly comparable data for the synthesis of this compound under identical conditions is limited in published literature, this table provides a comparative overview based on available data for similar reactions and general knowledge of Lewis acid activity.

Lewis Acid CatalystTypical Reaction ConditionsReported Yield (%)Key Observations
Aluminum Chloride (AlCl₃) 0-25°C, 1-4 hoursHigh (often >90%)Considered the most effective and widely used catalyst for this reaction. It is highly reactive but requires anhydrous conditions and can generate significant waste.[1][2]
Ferric Chloride (FeCl₃) Room temperature to moderate heatingGood to ExcellentA more economical and often milder alternative to AlCl₃. It can provide high yields and may offer better selectivity in some cases.[2]
Zinc Chloride (ZnCl₂) Often requires higher temperaturesModerate to GoodGenerally a weaker Lewis acid than AlCl₃ and FeCl₃, which can lead to longer reaction times or the need for higher temperatures.[2][3]
Titanium Tetrachloride (TiCl₄) 0°C to room temperatureGoodA versatile Lewis acid, but its efficacy relative to AlCl₃ for this specific transformation is not as well-documented.[4]

Note: The yields and reaction conditions are based on typical Friedel-Crafts acylation reactions and may vary depending on the specific experimental setup and scale.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the chlorobenzene ring. The Lewis acid catalyst is crucial for the generation of this acylium ion.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 4-chlorobutyryl_chloride 4-Chlorobutyryl Chloride Acylium_Ion Acylium Ion Intermediate 4-chlorobutyryl_chloride->Acylium_Ion + Lewis Acid Chlorobenzene Chlorobenzene 4-Chlorobutyrophenone This compound Chlorobenzene->4-Chlorobutyrophenone Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->4-Chlorobutyrophenone + Chlorobenzene HCl HCl 4-Chlorobutyrophenone->HCl Regenerated_Catalyst Regenerated Catalyst 4-Chlorobutyrophenone->Regenerated_Catalyst

Caption: Reaction pathway for the Lewis acid-catalyzed synthesis of this compound.

A typical experimental workflow for comparing these catalysts would involve parallel synthesis under standardized conditions.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Setup Prepare parallel reaction vessels under inert atmosphere Reactants Charge each vessel with Chlorobenzene and a specific Lewis Acid catalyst (AlCl₃, FeCl₃, ZnCl₂, TiCl₄) Setup->Reactants Addition Slowly add 4-Chlorobutyryl Chloride to each vessel at a controlled temperature Reactants->Addition Stirring Stir reactions for a set time, monitoring progress by TLC/GC Addition->Stirring Quench Quench each reaction mixture Stirring->Quench Extraction Perform aqueous work-up and extraction Quench->Extraction Purification Purify crude products (e.g., column chromatography) Extraction->Purification Analysis Analyze purified products to determine yield and purity (GC, NMR) Purification->Analysis

References

A Comparative Spectroscopic Analysis of 4'-Chlorobutyrophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 4'-Chlorobutyrophenone and its positional isomers, 2'-Chlorobutyrophenone and 3'-Chlorobutyrophenone. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and predictive insights.

This publication aims to provide a comprehensive spectroscopic comparison of this compound and its ortho- and meta-substituted isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. While experimental data for this compound is readily available, complete datasets for its 2' and 3' isomers are less common. This guide combines experimental data for the 4'-isomer with predicted data for the 2'- and 3'-isomers based on established spectroscopic principles.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of these isomers are expected to be complex in the aromatic region due to the chloro-substituent. The chemical shifts of the butyryl chain protons are also influenced by the position of the chlorine atom on the aromatic ring.

Compound Aromatic Protons (ppm) -CH₂- (α to C=O) (ppm) -CH₂- (β to C=O) (ppm) -CH₃ (γ to C=O) (ppm)
This compound ~7.89 (d, 2H), ~7.42 (d, 2H)~2.91 (t)~1.76 (sextet)~1.00 (t)
2'-Chlorobutyrophenone (Predicted) ~7.2-7.5 (m, 4H)~2.95 (t)~1.78 (sextet)~1.02 (t)
3'-Chlorobutyrophenone (Predicted) ~7.3-7.9 (m, 4H)~2.93 (t)~1.77 (sextet)~1.01 (t)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the chlorine atom significantly impacts the chemical shifts of the aromatic carbons. The carbonyl carbon and the carbons of the butyryl chain are also subtly affected.

Compound C=O (ppm) Aromatic Carbons (ppm) -CH₂- (α to C=O) (ppm) -CH₂- (β to C=O) (ppm) -CH₃ (γ to C=O) (ppm)
This compound ~198.5~139.5 (C-Cl), ~135.2 (C-C=O), ~129.5 (CH), ~128.9 (CH)~38.2~17.5~13.8
2'-Chlorobutyrophenone (Predicted) ~200.0~138.0 (C-C=O), ~132.0 (C-Cl), ~131.5 (CH), ~129.0 (CH), ~127.0 (CH), ~125.5 (CH)~38.5~17.8~14.0
3'-Chlorobutyrophenone (Predicted) ~199.0~138.0 (C-C=O), ~134.5 (C-Cl), ~133.0 (CH), ~129.8 (CH), ~128.0 (CH), ~126.5 (CH)~38.3~17.6~13.9
Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of these compounds is the strong carbonyl (C=O) stretching vibration. The position of this band is influenced by the electronic effects of the chlorine substituent. Aromatic C-H and C-Cl stretching vibrations are also characteristic.

Compound C=O Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
This compound ~1685~3100-3000~1090
2'-Chlorobutyrophenone (Predicted) ~1690~3100-3000~1050
3'-Chlorobutyrophenone (Predicted) ~1688~3100-3000~1075
Mass Spectrometry (MS)

The mass spectra of these isomers will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation patterns will be dominated by cleavage of the butyryl chain.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 182/184139/141 ([M-C₃H₇]⁺), 111/113 ([ClC₆H₄]⁺), 75
2'-Chlorobutyrophenone (Predicted) 182/184139/141 ([M-C₃H₇]⁺), 111/113 ([ClC₆H₄]⁺)
3'-Chlorobutyrophenone (Predicted) 182/184139/141 ([M-C₃H₇]⁺), 111/113 ([ClC₆H₄]⁺)

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Structural Isomers

Caption: Positional isomers of Chlorobutyrophenone.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Comparison Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Spectral_Data Spectral_Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure_Elucidation Spectral_Data->Structure_Elucidation

Purity Assessment of 4'-Chlorobutyrophenone: A Comparative Guide to Differential Scanning Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 4'-Chlorobutyrophenone, alongside alternative analytical techniques. This document outlines the theoretical basis, experimental protocols, and comparative performance data to aid in the selection of the most appropriate analytical strategy.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] For the purity determination of crystalline organic compounds like this compound, DSC relies on the well-established principle of melting point depression.[3][4] The presence of impurities disrupts the crystal lattice of a substance, resulting in a lower and broader melting range, a phenomenon described by the van't Hoff equation.[2] DSC offers a rapid and accurate method for determining the total mole percentage of eutectic impurities.[5]

Comparative Purity Analysis: DSC vs. Chromatographic Methods

While DSC is an excellent tool for assessing the total purity of highly pure, crystalline substances, it is often complemented by chromatographic techniques for a more complete purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can identify and quantify individual impurities.[1][5]

A summary of the comparative performance of these methods is presented below. Please note that as specific experimental data for the DSC analysis of this compound is not publicly available, the DSC data for a representative organic compound with similar characteristics is used for illustrative purposes.

Analytical MethodPurity (%)Major Impurity DetectedAdvantagesLimitations
DSC 99.85 (illustrative)Total eutectic impuritiesRapid analysis, small sample size, no need for reference standards of impurities.[2]Not suitable for amorphous or thermally labile compounds, does not identify individual impurities.[1]
HPLC 99.824-Chlorobenzoic acidHigh resolution, can quantify individual impurities, widely applicable.Requires specific reference standards for impurity identification and quantification.
GC-MS 99.88Unidentified volatile impurityHigh sensitivity for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Purity Determination by Differential Scanning Calorimetry (DSC)

The DSC method for purity analysis is based on the van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.[2]

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., -20 °C, given the melting point of 19-20 °C).

    • Ramp the temperature at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition. A slow heating rate is crucial for ensuring thermal equilibrium.

    • Continue heating to a temperature well above the final melting point to ensure the entire melting endotherm is recorded.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation. The software analyzes the partial areas of the melting peak as a function of temperature.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). The gradient can start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Methodologies

To better understand the workflows and logical relationships of these purity assessment techniques, the following diagrams are provided.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound seal Hermetically seal in aluminum pan weigh->seal load Load sample and reference pans weigh->load program Run thermal program (-20°C to 40°C at 1°C/min) load->program record Record heat flow vs. temperature program->record integrate Integrate melting endotherm (ΔHfus) record->integrate vanthoff Apply van't Hoff equation to peak shape integrate->vanthoff calculate Calculate mole % purity vanthoff->calculate

Caption: Experimental workflow for purity assessment by DSC.

method_comparison cluster_dsc Differential Scanning Calorimetry (DSC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) dsc_principle Principle: Melting point depression (van't Hoff Law) dsc_adv Advantages: - Rapid - Small sample size - No impurity standards needed dsc_principle->dsc_adv dsc_lim Limitations: - For crystalline, stable compounds - No individual impurity info dsc_adv->dsc_lim hplc_principle Principle: Differential partitioning between stationary and mobile phases hplc_adv Advantages: - High resolution - Quantifies individual impurities - Widely applicable hplc_principle->hplc_adv hplc_lim Limitations: - Requires impurity standards - Longer analysis time hplc_adv->hplc_lim gc_principle Principle: Vapor phase separation based on boiling point and polarity gc_adv Advantages: - High sensitivity for volatiles - Structural info with MS - Fast analysis gc_principle->gc_adv gc_lim Limitations: - For volatile, stable compounds - Derivatization may be needed gc_adv->gc_lim

Caption: Comparison of purity assessment methods.

Conclusion

The purity assessment of this compound can be effectively performed using Differential Scanning Calorimetry, providing a rapid and accurate determination of the total eutectic impurity content. DSC is particularly advantageous in later stages of drug development and for quality control of highly pure, crystalline materials. However, for a comprehensive understanding of the impurity profile, especially during early development and for regulatory submissions, orthogonal techniques such as HPLC and GC are indispensable. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the stage of development, and the available instrumentation. A combination of these techniques often provides the most complete and reliable assessment of product purity.

References

Safety Operating Guide

Proper Disposal of 4'-Chlorobutyrophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Chlorobutyrophenone, a halogenated organic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Avoid direct contact with skin and eyes.[1][2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Disposal Plan and Procedure

As a chlorinated organic compound, this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[4][5] Environmental release must be avoided.[4]

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, properly labeled hazardous waste container.[3][6] This container should be specifically for halogenated organic waste.[3][6] Do not mix with non-halogenated organic waste, as the disposal methods and costs can differ significantly.[6][7]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for proper incineration in a regulated hazardous waste incinerator.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight182.65 g/mol
Melting Point19-20 °C
Boiling Point138-140 °C[1]
Flash Point> 110 °C (> 230 °F)[1]
Density1.137 g/mL at 25 °C

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Designated, Labeled Waste Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Transport to Licensed Disposal Facility F->G H Incineration G->H

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal. Chemical waste generators are responsible for ensuring complete and accurate classification of waste in accordance with local, regional, and national regulations.[1]

References

Essential Safety and Logistical Information for Handling 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 4'-Chlorobutyrophenone is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction[1]. A derivative, 4'-tert-Butyl-4-chlorobutyrophenone, is noted to cause serious eye damage[2]. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4][5]To protect eyes from splashes and accidental contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential allergic reactions[3][6].
Body Protection A lab coat or chemical-resistant coveralls.[5][7][8]To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if ventilation is inadequate or when handling powders[3][4].To avoid inhalation of vapors or aerosols.
Footwear Closed-toe shoes.[5]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible[4].

    • Confirm adequate ventilation, such as a chemical fume hood.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing[9].

    • Prevent inhalation of any vapors or mists[4].

    • Use spark-proof tools and equipment to prevent ignition, as the substance is a combustible liquid[3][10].

    • Keep containers tightly closed when not in use to prevent evaporation and contamination[9][11].

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[6][9].

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists[6][9].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[6][9].

    • Ingestion: Rinse mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention[6][9].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in a suitable, labeled, and tightly sealed container that is compatible with the chemical[11].

    • Do not mix with other waste streams to avoid potentially hazardous reactions[11].

  • Storage of Waste:

    • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9].

  • Disposal Procedure:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations[6][11].

    • It is recommended to use a licensed chemical waste disposal company for the final disposal of the material[12].

    • Do not dispose of down the drain or into the environment[6][10].

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
Melting Point 19 - 20 °C / 66.2 - 68 °F[9]
Boiling Point 138 - 140 °C / 280.4 - 284 °F[9]
Flash Point > 110 °C / > 230 °F[9]
Density 1.137 g/mL at 25 °C[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_first_aid 3. First Aid cluster_disposal 4. Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem exposure Exposure? handle_chem->exposure first_aid Administer First Aid exposure->first_aid Yes collect_waste Collect Waste exposure->collect_waste No seek_medical Seek Medical Attention first_aid->seek_medical store_waste Store Waste Securely collect_waste->store_waste dispose Dispose via Licensed Vendor store_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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4'-Chlorobutyrophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.